Methyl 3-amino-5-ethylbenzoate chemical properties and molecular structure
Introduction Methyl 3-amino-5-methylbenzoate is a substituted aromatic amine and a derivative of benzoic acid. Its molecular structure, featuring an amino group and a methyl ester, makes it a versatile building block in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 3-amino-5-methylbenzoate is a substituted aromatic amine and a derivative of benzoic acid. Its molecular structure, featuring an amino group and a methyl ester, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-amino-5-methylbenzoate is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
The molecular structure of Methyl 3-amino-5-methylbenzoate is characterized by a benzene ring substituted with a methyl ester group at position 1, an amino group at position 3, and a methyl group at position 5.
Caption: Molecular structure of Methyl 3-amino-5-methylbenzoate.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons (which may be broad), the methyl ester protons (a singlet around 3.8-3.9 ppm), and the methyl group protons on the ring (a singlet around 2.3-2.4 ppm).
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the different substituents), the methyl carbon of the ester, and the methyl carbon attached to the ring.
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).
Synthesis and Reactivity
Methyl 3-amino-5-methylbenzoate can be synthesized through the esterification of 3-amino-5-methylbenzoic acid. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Another effective method involves the use of thionyl chloride in methanol.[3] This approach often proceeds under milder conditions and can provide high yields of the desired ester.
The reactivity of Methyl 3-amino-5-methylbenzoate is primarily dictated by the amino and ester functional groups. The amino group can undergo various reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Caption: A generalized workflow for the synthesis of Methyl 3-amino-5-methylbenzoate via Fischer-Speier esterification.
Detailed Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of amino benzoates.[3]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1 equivalent) in anhydrous methanol.
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Neutralization and Extraction: Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Methyl 3-amino-5-methylbenzoate.
Applications in Drug Development and Research
Substituted aminobenzoates are important scaffolds in medicinal chemistry. The presence of both an amino group and an ester functionality allows for diverse chemical modifications, making them valuable starting materials for the synthesis of more complex molecules with potential biological activity. While specific applications for Methyl 3-amino-5-methylbenzoate are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active compounds.
The amino group can serve as a key interaction point with biological targets or as a handle for further derivatization to modulate properties such as solubility, lipophilicity, and metabolic stability. The overall substitution pattern on the aromatic ring can influence the molecule's orientation and binding affinity within a receptor's active site.
Safety and Handling
For related aminobenzoate compounds, potential hazards may include skin and eye irritation. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
Conclusion
Methyl 3-amino-5-methylbenzoate is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, molecular structure, synthesis, and potential utility. The synthetic protocols and structural information presented here offer a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work.
Synthesis Pathways and Mechanisms for Methyl 3-amino-5-ethylbenzoate: A Technical Guide
Executive Summary & Retrosynthetic Rationale Methyl 3-amino-5-ethylbenzoate (CAS: 1780837-14-0) is a highly versatile 1,3,5-trisubstituted aromatic building block[1]. It is frequently utilized in the drug discovery secto...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Retrosynthetic Rationale
Methyl 3-amino-5-ethylbenzoate (CAS: 1780837-14-0) is a highly versatile 1,3,5-trisubstituted aromatic building block[1]. It is frequently utilized in the drug discovery sector, particularly in the synthesis of complex peptidomimetics and targeted kinase/phosphodiesterase (PDE) inhibitors[2]. The strategic placement of the electron-donating amino group, the weakly donating ethyl group, and the electron-withdrawing methyl ester provides a unique steric and electronic profile ideal for structure-activity relationship (SAR) optimization.
From a retrosynthetic perspective, the most robust and scalable approach to synthesizing this molecule avoids direct alkylation of an aniline, which often leads to over-alkylation and poor regioselectivity. Instead, the pathway leverages 3-bromo-5-nitrobenzoic acid as the starting material. This route isolates the functionalization steps: (1) protection of the carboxylic acid via esterification, (2) controlled introduction of the ethyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling, and (3) mild reduction of the nitro group to unmask the final amine.
Overall synthesis workflow for Methyl 3-amino-5-ethylbenzoate.
Quantitative Data & Analytical Profiling
To ensure scientific integrity and batch-to-batch reproducibility, the following analytical parameters serve as the standard characterization profile for the synthesized target molecule.
The first step requires the protection of the carboxylic acid moiety of 3-bromo-5-nitrobenzoic acid to prevent it from interfering with the subsequent organometallic coupling[3].
Protocol :
Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).
Add concentrated H
2
SO
4
(0.1 eq) dropwise at 0 °C.
Heat the mixture to reflux (65 °C) for 12 hours.
Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO
3
, and extract with ethyl acetate.
Dry the organic layer over anhydrous MgSO
4
, filter, and evaporate to yield Methyl 3-bromo-5-nitrobenzoate.
Causality : Methanol acts as both the solvent and the nucleophile. The addition of H
2
SO
4
protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Refluxing the reaction in a vast excess of methanol drives the endothermic equilibrium toward the ester product (Le Chatelier's principle).
Self-Validation : The neutralization step (Step 4) is self-validating; the evolution of CO
2
gas will cease once all unreacted starting material and sulfuric acid have been completely neutralized, ensuring a clean organic extraction.
Introducing an alkyl group (ethyl) to an aryl halide is notoriously challenging due to the propensity of alkylboronic acids to undergo
β
-hydride elimination. This step utilizes a specialized palladium catalyst to overcome this barrier[2].
Catalytic cycle of the Suzuki-Miyaura coupling step.
Protocol :
Charge a Schlenk flask with Methyl 3-bromo-5-nitrobenzoate (1.0 eq), ethylboronic acid (1.5 eq), K
2
CO
3
(3.0 eq), and Pd(dppf)Cl
2
(0.05 eq).
Suspend the mixture in degassed 1,4-dioxane/H
2
O (4:1 v/v) to achieve a 0.2 M concentration.
Heat to 90 °C for 8 hours under a strict nitrogen atmosphere.
Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash column chromatography.
Causality : The bidentate dppf ligand on the palladium catalyst is critical. It enforces a cis-geometry on the palladium center, which sterically accelerates the desired reductive elimination step and effectively outcompetes the unwanted
β
-hydride elimination of the ethyl group. Water is strictly required to dissolve the K
2
CO
3
base, forming the reactive palladium-hydroxo complex necessary to activate the ethylboronic acid for transmetalation.
Self-Validation : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete consumption of the starting material (lower R
f
) and the appearance of a new, UV-active product spot (higher R
f
) validates the success of the coupling before workup begins.
Step 3: Nitro Reduction
The final step unmasks the target molecule by reducing the nitro group to a primary amine.
Protocol :
Dissolve Methyl 3-ethyl-5-nitrobenzoate in methanol (0.1 M).
Add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate).
Purge the reaction vessel with hydrogen gas and stir vigorously at room temperature under 1 atm of H
2
for 4 hours.
Filter the suspension through a pad of Celite to remove the palladium catalyst.
Concentrate the filtrate under reduced pressure to afford Methyl 3-amino-5-ethylbenzoate.
Causality : Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl
2
) because it avoids harsh acidic conditions that could hydrolyze the methyl ester. The mild conditions (1 atm H
2
, room temperature) are perfectly calibrated to reduce the nitro group without reducing the aromatic ring or cleaving the ester linkage.
Self-Validation : This reaction provides immediate visual validation. The suspension will transition from the distinct pale yellow color of the nitro precursor to a completely colorless solution upon full reduction to the aniline derivative. The Celite filtration ensures no heavy metal contamination carries over into the final product.
Takagi, K., et al. (2011) : Self-Assembly of Oligothiophene Chromophores by m-Calix[3]amide Scaffold. The Journal of Organic Chemistry - ACS Publications. 3
Gràcia, J., et al. (2016) : Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. 2
A Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Methyl 3-amino-5-ethylbenzoate is a substituted aromatic compound with potential applications in or...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 3-amino-5-ethylbenzoate is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. As with any novel or sparsely documented chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective use in a research and development setting. This guide provides a detailed overview of the molecular weight of Methyl 3-amino-5-ethylbenzoate and a comprehensive framework for determining its solubility in various laboratory solvents. While specific experimental data for this compound is not widely available in public databases, this document outlines the theoretical basis for its properties and provides robust, field-proven methodologies for their empirical determination.
Part 1: Molecular Weight and Core Physicochemical Characteristics
The first step in characterizing any chemical compound is to establish its molecular formula and, consequently, its molecular weight. This fundamental parameter is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentrations, and analytical characterizations.
Determination of Molecular Weight
The chemical structure of Methyl 3-amino-5-ethylbenzoate consists of a benzene ring substituted with a methyl ester group at position 1, an amino group at position 3, and an ethyl group at position 5.
Based on this structure, the molecular formula is determined as follows:
Benzene ring: C₆H₃ (three hydrogens are substituted)
Methyl ester group (-COOCH₃): C₂H₃O₂
Amino group (-NH₂): NH₂
Ethyl group (-CH₂CH₃): C₂H₅
Summing these components gives the molecular formula: C₁₀H₁₃NO₂ .
The molecular weight is calculated from the atomic weights of the constituent elements:
Carbon (C): 10 * 12.011 g/mol = 120.11 g/mol
Hydrogen (H): 13 * 1.008 g/mol = 13.104 g/mol
Nitrogen (N): 1 * 14.007 g/mol = 14.007 g/mol
Oxygen (O): 2 * 15.999 g/mol = 31.998 g/mol
Calculated Molecular Weight = 179.22 g/mol
For comparison, the closely related analog, Methyl 3-amino-5-methylbenzoate (CAS: 18595-15-8), has a reported molecular weight of approximately 165.19 g/mol .[1][2] The additional methylene group (-CH₂-) in the ethyl substituent of the title compound accounts for the increase in mass.
Predicted Physicochemical Properties
While experimental data is scarce, we can predict the general characteristics of Methyl 3-amino-5-ethylbenzoate based on its structure:
Physical Form: Likely to be a solid at room temperature, similar to other substituted aminobenzoates.[3]
Polarity: The presence of the amino (-NH₂) and ester (-COOCH₃) groups introduces polarity and potential for hydrogen bonding. The ethyl group and the benzene ring contribute to its nonpolar character. This amphiphilic nature will be a key determinant of its solubility.
Part 2: Solvent Solubility Profile and Determination
The solubility of a compound is a critical parameter for its application in synthesis, purification, formulation, and biological screening. The principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4]
Expected Solubility
Given the structure of Methyl 3-amino-5-ethylbenzoate, we can anticipate its solubility behavior:
Polar Solvents (e.g., Water, Methanol, Ethanol): The amino and ester groups can form hydrogen bonds with protic polar solvents. However, the nonpolar benzene ring and ethyl group will limit its solubility in highly polar solvents like water. We can predict it to be sparingly to moderately soluble in alcohols. Studies on similar molecules like m-aminobenzoic acid have shown that solubility in alcohols like methanol and ethanol is significantly higher than in water.[5]
Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and ethyl group suggest some affinity for nonpolar solvents. However, the polar amino and ester functionalities will likely hinder extensive solubility.
Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are often good candidates for dissolving compounds with both polar and nonpolar characteristics. It is plausible that Methyl 3-amino-5-ethylbenzoate will exhibit good solubility in these types of solvents. For instance, p-aminobenzoic acid shows solubility in ethyl acetate.
Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are known for their ability to dissolve a wide range of compounds and are commonly used for preparing stock solutions for biological assays.[6]
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol describes a reliable gravimetric method for quantitatively determining the solubility of a solid compound in various solvents at a specific temperature.
Objective: To determine the solubility of Methyl 3-amino-5-ethylbenzoate in selected solvents in mg/mL.
Materials:
Methyl 3-amino-5-ethylbenzoate
A selection of analytical grade solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, DMSO)
Preparation of Saturated Solutions:
a. Add an excess amount of Methyl 3-amino-5-ethylbenzoate to a vial containing a known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.
b. Tightly cap the vials to prevent solvent evaporation.
c. Place the vials in a shaker or water bath set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
Sample Collection and Filtration:
a. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
b. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.
c. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
Solvent Evaporation and Mass Determination:
a. Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a low temperature can also be used.
b. Once the solvent is fully evaporated, re-weigh the dish or vial containing the dried solute.
c. The mass of the dissolved solid is the final weight minus the initial weight of the empty container.
Calculation of Solubility:
a. Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the filtered supernatant in mL)
Data Presentation: Solubility Table
The results from the experimental determination can be presented in a clear and concise table.
Solvent
Polarity Index
Predicted Solubility
Experimental Solubility (mg/mL at 25°C)
Water
10.2
Sparingly Soluble
To be determined
Methanol
5.1
Soluble
To be determined
Ethanol
4.3
Soluble
To be determined
Acetone
5.1
Soluble
To be determined
Ethyl Acetate
4.4
Soluble
To be determined
Dichloromethane
3.1
Moderately Soluble
To be determined
Toluene
2.4
Sparingly Soluble
To be determined
Hexane
0.1
Insoluble
To be determined
DMSO
7.2
Very Soluble
To be determined
Part 3: Visualization of Experimental Workflow
A clear workflow is essential for reproducible experimental results. The following diagram illustrates the process for determining solvent solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
This guide provides the calculated molecular weight of Methyl 3-amino-5-ethylbenzoate and a robust framework for determining its solvent solubility. While specific experimental data for this compound is limited, the provided protocols and theoretical considerations offer a solid foundation for researchers to characterize this molecule effectively. The presented methodologies are designed to ensure scientific integrity and generate reliable data crucial for advancing research and development in organic chemistry and drug discovery.
References
This reference section would be populated with the specific sources used if direct data were found. The following are based on the search results for analogous compounds and general procedures.
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a source providing general chemistry experimental procedures.
Mosher Chemical. (n.d.). methyl 3-amino-5-methylbenzoate. Retrieved from [Link]
ACS Publications. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
ResearchGate. (2013). Solubility of p ABA in several solvents. Retrieved from [Link]
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
1H and 13C NMR spectrum analysis of Methyl 3-amino-5-ethylbenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of Methyl 3-amino-5-ethylbenzoate Introduction: The Role of NMR in Modern Drug Discovery In the landscape of contemporary drug discovery and development...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of Methyl 3-amino-5-ethylbenzoate
Introduction: The Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2][3] Its ability to detail molecular conformations, interactions, and binding affinities makes it an indispensable tool from hit identification through lead optimization and beyond.[4][5]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-amino-5-ethylbenzoate, a substituted aromatic compound representative of the types of molecular scaffolds frequently encountered in medicinal chemistry. We will dissect the predicted spectra based on first principles, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and complex molecular characterization.
Part 1: Predictive Analysis of the NMR Spectra
Before acquiring any experimental data, a thorough analysis of the molecular structure allows for a robust prediction of the expected NMR spectra. This predictive step is crucial for efficient and accurate spectral interpretation. The structure of Methyl 3-amino-5-ethylbenzoate presents a 1,3,5-trisubstituted benzene ring, leading to a distinct and informative set of NMR signals.
A. Predicting the ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the ethyl group protons, the methyl ester protons, and the amine protons. The chemical environment of each proton, dictated by the electronic effects of the substituents, determines its chemical shift (δ).[6]
Substituent Effects:
Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density at the ortho and para positions through resonance, causing a shielding effect (upfield shift).[7][8]
Ester Group (-COOCH₃): An electron-withdrawing group (EWG) that decreases electron density, particularly at the ortho and para positions, causing a deshielding effect (downfield shift).[6][9]
Ethyl Group (-CH₂CH₃): A weak electron-donating group through induction, causing minor shielding.[10]
The interplay of these effects on the three aromatic protons (H-2, H-4, H-6) results in distinct chemical shifts. All three aromatic protons are expected to show small meta-couplings to each other.[11]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting for Methyl 3-amino-5-ethylbenzoate
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale for Prediction
H-2
~7.2 - 7.4
t (triplet) or dd
J ≈ 2-3 Hz
1H
Ortho to both a strong EWG (-COOCH₃) and a strong EDG (-NH₂), leading to a complex electronic environment. Expected to be a triplet-like signal due to coupling to H-4 and H-6.
H-4
~6.7 - 6.9
t (triplet) or dd
J ≈ 2-3 Hz
1H
Ortho to the strong EDG (-NH₂) and meta to the EWG (-COOCH₃), resulting in significant shielding and an upfield shift.
H-6
~7.0 - 7.2
t (triplet) or dd
J ≈ 2-3 Hz
1H
Meta to both the -NH₂ and -COOCH₃ groups, and ortho to the weakly donating ethyl group. Its shift will be intermediate.
-NH₂
~3.5 - 4.5
br s (broad singlet)
N/A
2H
Chemical shift is variable and depends on solvent and concentration. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
Benzylic protons are deshielded by the aromatic ring current.[10] Split into a quartet by the adjacent methyl group.
-CH₃ (ethyl)
~1.2 - 1.3
t (triplet)
J ≈ 7.6 Hz
3H
Typical range for a primary alkyl proton.[13] Split into a triplet by the adjacent methylene group.
B. Predicting the ¹³C NMR Spectrum
The molecule lacks any symmetry, so a unique signal is expected for each of the 10 carbon atoms. The chemical shifts are predicted based on standard values for substituted benzenes.[6][14][15]
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-amino-5-ethylbenzoate
Carbon attached to the -NH₂ group is significantly shielded by the nitrogen's electron-donating effect.
C-5 (-Et)
~143 - 145
Carbon attached to the ethyl group. Its shift is influenced by the alkyl substituent.[17]
C-1 (-COOCH₃)
~131 - 133
Quaternary carbon attached to the ester group; deshielded by the carbonyl.[18]
C-6
~120 - 122
Influenced by its ortho ethyl and meta amino/ester substituents.
C-2
~118 - 120
Influenced by its ortho amino/ester substituents.
C-4
~115 - 117
Shielded due to being ortho to the strong electron-donating amino group.[19]
-OCH₃ (ester)
~51 - 53
Typical range for a methyl ester methoxy carbon.
-CH₂- (ethyl)
~28 - 30
Benzylic carbon, deshielded compared to a standard alkane CH₂ group.[17]
-CH₃ (ethyl)
~14 - 16
Typical range for a terminal methyl group on an alkyl chain.[17][20]
Part 2: Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires meticulous sample preparation and thoughtful selection of acquisition parameters.[21] The following protocol is a self-validating system designed for the structural elucidation of small organic molecules like Methyl 3-amino-5-ethylbenzoate.
Step-by-Step Methodology
Sample Preparation:
Analyte Mass: Accurately weigh approximately 5-10 mg of Methyl 3-amino-5-ethylbenzoate for ¹H NMR and 20-30 mg for ¹³C NMR.[22][23]
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.[24]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small, tightly packed cotton or glass wool plug directly into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.[22][25]
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Spectrometer Setup and Data Acquisition:
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.
Acquisition Parameters (¹H NMR):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.[26]
Spectral Width (SW): Set to ~16 ppm to encompass the full range of expected proton signals.
Acquisition Time (AT): Set to ~3-4 seconds to ensure good digital resolution.[26][27]
Relaxation Delay (D1): Use a delay of 5-7 seconds to allow for nearly complete relaxation of all protons, ensuring accurate integration.
Number of Scans (NS): Typically 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.[28]
Acquisition Parameters (¹³C NMR):
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum where each unique carbon appears as a singlet.
Spectral Width (SW): Set to ~240 ppm to cover the entire range of carbon chemical shifts.
Acquisition Time (AT): Typically ~1-2 seconds.
Relaxation Delay (D1): Use a delay of 2-5 seconds.
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
Data Processing:
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve S/N, followed by a Fourier transform.
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Experimental Workflow Diagram
Caption: Experimental workflow for NMR analysis.
Part 3: Detailed Spectral Interpretation
The final step is the detailed assignment of the processed spectra, correlating each observed signal with a specific nucleus in the molecule.
A. ¹H NMR Spectrum Analysis
The experimental ¹H spectrum would be analyzed as follows:
Aliphatic Region (δ 1.0 - 3.0 ppm):
A triplet at ~1.25 ppm with an integration of 3H is assigned to the -CH₃ of the ethyl group.
A quartet at ~2.65 ppm with an integration of 2H is assigned to the -CH₂- of the ethyl group. The characteristic 1:3:3:1 intensity pattern and coupling constant (~7.6 Hz) confirm its adjacency to the methyl group.[29]
Mid-Field Region (δ 3.0 - 5.0 ppm):
A sharp singlet at ~3.85 ppm integrating to 3H is unambiguously assigned to the -OCH₃ protons of the methyl ester.
A broad singlet, likely appearing around ~4.0 ppm and integrating to 2H, is assigned to the -NH₂ protons. This peak may be exchanged upon adding a drop of D₂O to the sample.
Aromatic Region (δ 6.5 - 7.5 ppm):
This region will contain three distinct signals, each integrating to 1H. Their splitting patterns will be complex, appearing as narrow triplets or doublets of doublets due to meta-coupling (²JHH ≈ 2-3 Hz).
The most upfield signal (~6.8 ppm) is assigned to H-4 , which is ortho to the strongly shielding -NH₂ group.
The most downfield signal (~7.3 ppm) is assigned to H-2 , which is ortho to the deshielding -COOCH₃ group.
The intermediate signal (~7.1 ppm) is assigned to H-6 .
Aromatic Proton Coupling Diagram
Caption: Meta spin-spin coupling in the aromatic ring.
B. ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum will show 10 distinct singlets.
Carbonyl & Aromatic Region (δ 110 - 170 ppm):
The lowest field signal at ~167 ppm is assigned to the ester C=O carbon.
Six signals will appear in the aromatic region. Based on the predictive analysis, these can be assigned by comparing their chemical shifts to those expected from substituent effects, often aided by 2D NMR experiments like HSQC and HMBC for definitive correlation.
C-3 (attached to -NH₂) and C-5 (attached to -Et) will likely be the most downfield of the ring carbons (~148 ppm and ~144 ppm, respectively).
C-1 (attached to -COOCH₃) will be around ~132 ppm.
C-4 , being ortho to the -NH₂ group, will be the most upfield aromatic carbon at ~116 ppm.
C-2 and C-6 will have intermediate shifts around ~119 ppm and ~121 ppm.
Aliphatic Region (δ 0 - 60 ppm):
The signal at ~52 ppm is assigned to the -OCH₃ carbon.
The signal at ~29 ppm is assigned to the benzylic -CH₂- carbon.
The most upfield signal at ~15 ppm is assigned to the terminal -CH₃ carbon of the ethyl group.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, guided by a predictive understanding of substituent effects and coupling patterns, allows for the complete and unambiguous structural confirmation of Methyl 3-amino-5-ethylbenzoate. The methodologies described herein represent a robust framework for the characterization of novel small molecules, a critical and routine task in the field of drug discovery and development. The combination of predictive analysis, rigorous experimental protocol, and detailed interpretation ensures the highest level of scientific integrity and confidence in the resulting structural data.
References
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Doc Brown's Chemistry. (2026, March 23). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of... Retrieved from [Link]
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Mass spectrometry (MS) fragmentation pattern of Methyl 3-amino-5-ethylbenzoate
An In-Depth Technical Guide to the Mass Spectrometry (MS) Fragmentation Pattern of Methyl 3-amino-5-ethylbenzoate A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development P...
The structure of Methyl 3-amino-5-ethylbenzoate incorporates three key functionalities that will dictate its fragmentation:
Methyl Ester: Prone to characteristic cleavages at the carbonyl group.
Amino Group: Influences ionization and can direct fragmentation.
Ethyl Group: Susceptible to benzylic cleavage.
Under Electron Ionization (EI) , we expect to see a distinct molecular ion peak (M⁺•) and a rich fragmentation pattern, providing significant structural information. Aromatic compounds generally produce a more intense molecular ion peak compared to their aliphatic counterparts due to the stability of the aromatic ring.
Under Electrospray Ionization (ESI) , a soft ionization technique, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 180.23. ESI is less likely to cause extensive in-source fragmentation compared to EI, making it ideal for determining the molecular weight of the analyte.[1][2]
Predicted Electron Ionization (EI) Fragmentation Pattern
The 70 eV EI mass spectrum of Methyl 3-amino-5-ethylbenzoate is anticipated to be characterized by several key fragmentation pathways. The stability of the aromatic ring suggests that the molecular ion will be readily observed.
Benzylic Cleavage
The most favorable fragmentation for alkyl-substituted benzene rings is the cleavage of the bond beta to the aromatic ring. For an ethyl group, this involves the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation, which can rearrange to the even more stable tropylium ion.[3]
M⁺• (m/z 179) → [M - CH₃]⁺ (m/z 164) + •CH₃
This fragment at m/z 164 is expected to be a prominent peak in the spectrum.
Fragmentation of the Ester Group
Aromatic esters exhibit characteristic fragmentation patterns involving the ester functionality.[4]
Loss of the Methoxy Radical: Alpha-cleavage resulting in the loss of the •OCH₃ radical is a common pathway for methyl esters, leading to the formation of a stable acylium ion.[4][5]
M⁺• (m/z 179) → [M - •OCH₃]⁺ (m/z 148) + •OCH₃
The resulting ion at m/z 148 is expected to be a significant peak.
Loss of the Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the •COOCH₃ radical.
M⁺• (m/z 179) → [M - •COOCH₃]⁺ (m/z 120) + •COOCH₃
The fragment at m/z 120 represents the 3-amino-5-ethylphenyl cation.
Fragmentation Involving the Amino Group
The amino group can influence fragmentation, although its direct fragmentation is less common in aromatic amines compared to aliphatic amines.[6] A characteristic fragmentation of aromatic amines is the loss of a hydrogen atom.[6]
M⁺• (m/z 179) → [M - H]⁺ (m/z 178) + H•
The [M-1]⁺ peak at m/z 178 is often observed in the spectra of primary aromatic amines.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to a more complex spectrum.
From the [M - CH₃]⁺ ion (m/z 164):
Loss of CO: [C₉H₁₀NO]⁺ (m/z 164) → [C₈H₁₀N]⁺ (m/z 136) + CO
From the [M - •OCH₃]⁺ ion (m/z 148):
Loss of CO: [C₉H₁₀NO]⁺ (m/z 148) → [C₈H₁₀N]⁺ (m/z 120) + CO
Summary of Predicted EI Fragments
m/z
Proposed Ion Structure
Formation Pathway
Predicted Relative Abundance
179
[C₁₀H₁₃NO₂]⁺•
Molecular Ion
Moderate to High
178
[C₁₀H₁₂NO₂]⁺
Loss of H• from the amino group
Low to Moderate
164
[C₉H₁₀NO₂]⁺
Loss of •CH₃ from the ethyl group (Benzylic cleavage)
High (likely base peak)
148
[C₉H₁₀NO]⁺
Loss of •OCH₃ from the ester group
High
120
[C₈H₁₀N]⁺
Loss of •COOCH₃ from the ester group or loss of CO from m/z 148
In positive ion mode ESI-MS, Methyl 3-amino-5-ethylbenzoate is expected to readily form the protonated molecule, [M+H]⁺, at m/z 180 . The protonation will likely occur at the most basic site, the amino group.
Collision-Induced Dissociation (CID) of the Protonated Molecule
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be required to induce fragmentation. The fragmentation of the protonated molecule will differ from that of the radical cation formed in EI.
Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol.[7]
[M+H]⁺ (m/z 180) → [M+H - CH₃OH]⁺ (m/z 148) + CH₃OH
The resulting ion at m/z 148 corresponds to the same acylium ion observed in the EI spectrum.
Loss of Ammonia: Protonated aromatic amines can lose ammonia, especially with increased collision energy.[8]
[M+H]⁺ (m/z 180) → [M+H - NH₃]⁺ (m/z 163) + NH₃
Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Proposed Fragment Structure
180
148
CH₃OH
3-ethyl-5-aminobenzoyl cation
180
163
NH₃
Methyl 3-ethyl-5-phenyl-carboxylate cation
Experimental Workflow for Verification
To experimentally verify these predictions, the following workflow is recommended:
Sample Preparation: Dissolve a pure sample of Methyl 3-amino-5-ethylbenzoate in a suitable solvent (e.g., methanol or acetonitrile for ESI, dichloromethane for GC-MS).
GC-MS Analysis (for EI):
Inject the sample into a gas chromatograph coupled to a mass spectrometer.
Use a standard non-polar column (e.g., DB-5) to separate the analyte.
Acquire the mass spectrum using electron ionization at 70 eV.
LC-MS/MS Analysis (for ESI):
Infuse the sample directly into the electrospray source or perform a chromatographic separation using a C18 column.
Acquire a full scan MS spectrum to identify the protonated molecule [M+H]⁺.
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion at various collision energies to observe the fragmentation pattern.
Visualization of Fragmentation Pathways
Predicted EI Fragmentation of Methyl 3-amino-5-ethylbenzoate
Caption: Key EI fragmentation pathways of Methyl 3-amino-5-ethylbenzoate.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺
Caption: Predicted CID fragmentation of protonated Methyl 3-amino-5-ethylbenzoate.
Conclusion
The mass spectral fragmentation of Methyl 3-amino-5-ethylbenzoate can be confidently predicted by understanding the fundamental fragmentation mechanisms of its constituent functional groups. Under EI, the spectrum is expected to be dominated by fragments arising from benzylic cleavage and losses from the ester group. ESI-MS/MS of the protonated molecule will likely show characteristic neutral losses of methanol and ammonia. This predictive guide serves as a valuable resource for the identification and structural confirmation of this compound and its analogs in various scientific applications.
References
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Clark, C. R., & Abiedalla, Y. (2023). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Journal of Mass Spectrometry, 58(10), e4971. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-amino-5-ethylbenzoate at Room Temperature
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary The long-term stability of an active pharmaceutical ingredient (API) is a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom the Office of the Senior Application Scientist
Executive Summary
The long-term stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Methyl 3-amino-5-ethylbenzoate at ambient conditions. While thermodynamic stability dictates the inherent potential for a compound to exist in its current form, this paper will also address the kinetic factors that govern the rate of degradation. We will explore the molecule's structural liabilities, predict principal degradation pathways, and provide detailed, field-proven protocols for conducting stability assessments in line with regulatory expectations. The methodologies described herein are designed as self-validating systems to ensure robust and reliable data generation, forming a cornerstone for formulation development and regulatory submissions.
Introduction: Understanding Stability in Drug Development
In pharmaceutical sciences, stability refers to the capacity of a drug substance or product to remain within its established specifications of identity, strength, quality, and purity throughout its re-test period or shelf-life.[1] For a specific molecule like Methyl 3-amino-5-ethylbenzoate, its stability profile is a function of its intrinsic chemical properties and its interaction with external factors such as temperature, humidity, light, and atmospheric oxygen.
A thorough understanding of a molecule's stability is not merely a regulatory hurdle; it is a fundamental scientific requirement that informs formulation design, packaging selection, storage conditions, and analytical method development.[2] This guide will focus on the intrinsic stability of Methyl 3-amino-5-ethylbenzoate, which is governed by its molecular structure.
Molecular Structure Analysis and Predicted Liabilities
Methyl 3-amino-5-ethylbenzoate possesses two primary functional groups susceptible to degradation: a primary aromatic amine and a methyl ester.
Primary Aromatic Amine (-NH₂): This group is a known site of oxidative degradation.[3] The nitrogen lone pair is susceptible to attack by oxidizing agents, which can lead to a cascade of reactions forming colored degradants, including nitroso and nitro derivatives, or complex polymeric products.[4][5] The rate and extent of oxidation can be influenced by the presence of trace metals, light, and atmospheric oxygen.[6]
Methyl Ester (-COOCH₃): The ester linkage is prone to hydrolysis, a reaction where water cleaves the bond to form the corresponding carboxylic acid (3-amino-5-ethylbenzoic acid) and methanol.[7][8] This reaction can be catalyzed by both acids and bases.[7][9] The rate of hydrolysis is significantly dependent on pH and temperature.[6]
Based on this analysis, the two most probable degradation pathways for Methyl 3-amino-5-ethylbenzoate at room temperature are oxidation of the amine and hydrolysis of the ester.
The Role of Forced Degradation Studies
To proactively identify and characterize potential degradation products, forced degradation (or stress testing) studies are indispensable.[2][10][11] These studies involve subjecting the API to conditions more severe than accelerated stability testing to expedite degradation.[2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide the regulatory framework for these studies.[6][10] The primary goals are to elucidate degradation pathways, identify likely degradants, and develop stability-indicating analytical methods.[2][12]
A key principle of forced degradation is to achieve a target degradation of 5-20%.[10][13] This range is considered optimal because it is significant enough to produce and detect degradation products without being so excessive that it leads to secondary or tertiary degradants that would not be relevant under normal storage conditions.[10][13]
Experimental Design for Stability Assessment
A comprehensive stability assessment involves a multi-faceted approach. The following workflow provides a systematic process for evaluating the stability of Methyl 3-amino-5-ethylbenzoate.
Caption: Overall workflow for assessing the stability of Methyl 3-amino-5-ethylbenzoate.
Development of a Stability-Indicating Analytical Method (SIAM)
The cornerstone of any stability study is a validated analytical method that can accurately quantify the API and separate it from all potential degradation products and impurities.[12][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14]
Protocol 1: Initial HPLC Method Development
Column Selection: Start with a versatile reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This wide gradient is crucial in early development to elute any unknown degradants.
Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. Select a primary wavelength where the API has maximum absorbance.
Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting points.
Forced Degradation Protocols
The following protocols outline the stress conditions to be applied to solutions of Methyl 3-amino-5-ethylbenzoate (e.g., at 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water).
Protocol 2: Hydrolytic Degradation
Acid Hydrolysis:
Prepare a solution of the API in 0.1 M Hydrochloric Acid (HCl).
Store samples at 60°C.
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before HPLC analysis to prevent damage to the column.
Base Hydrolysis:
Prepare a solution of the API in 0.1 M Sodium Hydroxide (NaOH).
Keep samples at room temperature due to the typically rapid nature of base-catalyzed ester hydrolysis.[7]
Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
Neutral Hydrolysis:
Prepare a solution of the API in purified water.
Store samples at 60°C and analyze at the same time points as the acid hydrolysis study.
Protocol 3: Oxidative Degradation
Prepare a solution of the API in a 3% solution of hydrogen peroxide (H₂O₂).
Store the solution at room temperature, protected from light.
Due to the potentially rapid kinetics of oxidation, withdraw aliquots at time points such as 1, 4, 8, and 24 hours.[10]
Quench the reaction by dilution with the mobile phase before injection to prevent further oxidation on the autosampler.
Protocol 4: Thermal and Photolytic Degradation
Thermal (Dry Heat): Store the solid API in a temperature-controlled oven at 60°C. Analyze samples at pre-determined intervals (e.g., 1, 5, 10 days).
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[2] A parallel set of samples should be stored in the dark as a control.
Caption: Predicted degradation pathways for Methyl 3-amino-5-ethylbenzoate.
Data Analysis and Presentation
The results from the forced degradation studies should be systematically tabulated to allow for clear interpretation and comparison. The primary data to be captured are the percentage of the parent API remaining and the formation of degradation products over time.
Table 1: Illustrative Stability Data Summary
Stress Condition
Time Point
% Assay of Parent API
% Area of Major Degradant 1
% Area of Major Degradant 2
Total Impurities (%)
Mass Balance (%)
0.1 M HCl, 60°C
0 hr
100.0
ND
ND
ND
100.0
8 hr
95.2
4.5 (RRT 0.8)
ND
4.8
100.0
24 hr
88.9
10.1 (RRT 0.8)
0.5 (RRT 1.2)
11.1
100.0
0.1 M NaOH, RT
0 hr
100.0
ND
ND
ND
100.0
2 hr
91.5
8.1 (RRT 0.8)
ND
8.5
100.0
4 hr
84.0
15.2 (RRT 0.8)
ND
16.0
100.0
3% H₂O₂, RT
0 hr
100.0
ND
ND
ND
100.0
8 hr
98.1
ND
1.6 (RRT 1.5)
1.9
100.0
24 hr
92.3
ND
6.8 (RRT 1.5)
7.7
100.0
ND: Not Detected; RRT: Relative Retention Time; RT: Room Temperature. Mass balance is calculated as (% Assay of Parent) + (% Total Impurities).
The data clearly indicate that the primary degradation pathway under both acidic and basic conditions leads to a degradant at RRT 0.8 (likely the hydrolyzed carboxylic acid), with the reaction being faster under basic conditions. Oxidation produces a different degradant at RRT 1.5. This confirms the method is stability-indicating as it resolves these different products from the parent API.
Conclusion and Long-Term Stability at Room Temperature
Based on the principles of chemical kinetics and the predicted liabilities of the functional groups, Methyl 3-amino-5-ethylbenzoate is expected to be susceptible to slow degradation at room temperature over extended periods. The primary risks are oxidation of the aromatic amine, which can be mitigated by packaging that limits exposure to oxygen and light, and hydrolysis of the ester, which is sensitive to moisture.
The forced degradation studies provide the foundational knowledge for this assessment. They demonstrate that degradation can occur and identify the resulting products. A formal long-term stability study, conducted under controlled room temperature conditions (e.g., 25°C / 60% RH) as per ICH guidelines, is required to determine the actual rate of degradation and establish an appropriate re-test period or shelf-life for the API. The stability-indicating method developed through these stress tests is the essential tool for monitoring the API's purity during these long-term studies.
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ResearchGate. (2022, July 21). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]
PubMed. (2019, November 15). Theoretical study on the mechanisms of the decomposition of nitrate esters and the stabilization of aromatic amines. [Link]
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]
PubMed. (2017, October 5). Theoretical study on stabilization mechanisms of nitrate esters using aromatic amines as stabilizers. [Link]
National Center for Biotechnology Information. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]
MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. [Link]
Frontiers. (n.d.). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. [Link]
eScholarship.org. (2023, September 14). Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry. [Link]
The ScienceMadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
Royal Society of Chemistry. (n.d.). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study. [Link]
The Versatile Precursor: Methyl 3-amino-5-ethylbenzoate in Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Substituted aromatic compounds serve as fundamental building blocks, an...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery and materials science, the strategic design and synthesis of novel molecular entities are paramount. Substituted aromatic compounds serve as fundamental building blocks, and among them, methyl 3-amino-5-ethylbenzoate is emerging as a precursor of significant interest. Its trifunctional nature—a nucleophilic amino group, an ester moiety amenable to various transformations, and a lipophilic ethyl group—provides a unique scaffold for generating molecular diversity. This guide offers an in-depth exploration of the synthesis and application of methyl 3-amino-5-ethylbenzoate, providing researchers, scientists, and drug development professionals with detailed protocols and field-proven insights.
I. Strategic Synthesis of Methyl 3-amino-5-ethylbenzoate
The synthesis of methyl 3-amino-5-ethylbenzoate is not commonly documented as a standalone procedure for a commercially available starting material. Therefore, a robust and logical multi-step synthesis from readily available precursors is presented here. This pathway is designed for efficiency and scalability, drawing upon well-established chemical transformations.
A plausible and efficient route commences with 3-ethylbenzoic acid, proceeding through nitration, reduction, and finally esterification.
Caption: Synthetic pathway for Methyl 3-amino-5-ethylbenzoate.
Protocol 1: Synthesis of 3-Ethyl-5-nitrobenzoic Acid
The initial step involves the regioselective nitration of 3-ethylbenzoic acid. The ethyl group is a weak ortho-, para-director, while the carboxylic acid is a meta-director. This combination of directing effects favors the introduction of the nitro group at the 5-position.
Materials:
3-Ethylbenzoic acid
Fuming nitric acid
Concentrated sulfuric acid
Ice
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3 equivalents) to 0 °C in an ice bath.
Slowly add 3-ethylbenzoic acid (1 equivalent) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
Once the 3-ethylbenzoic acid has completely dissolved, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture over crushed ice.
The precipitated 3-ethyl-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Expected Yield: 85-90%
Protocol 2: Synthesis of 3-Amino-5-ethylbenzoic Acid
The reduction of the nitro group to an amine is a standard transformation, readily achieved by catalytic hydrogenation. This method is clean and high-yielding.
Materials:
3-Ethyl-5-nitrobenzoic acid
10% Palladium on carbon (Pd/C)
Methanol
Hydrogen gas
Procedure:
To a solution of 3-ethyl-5-nitrobenzoic acid (1 equivalent) in methanol in a Parr shaker flask, add 10% Pd/C (5-10 mol%).
Pressurize the vessel with hydrogen gas (50-60 psi) and shake at room temperature until hydrogen uptake ceases (typically 4-6 hours).
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to yield 3-amino-5-ethylbenzoic acid as a solid.
Expected Yield: >95%
Protocol 3: Synthesis of Methyl 3-amino-5-ethylbenzoate
The final step is the esterification of the carboxylic acid. A Fischer esterification using a strong acid catalyst is a reliable method.[1]
Materials:
3-Amino-5-ethylbenzoic acid
Anhydrous methanol
Concentrated sulfuric acid
Saturated sodium bicarbonate solution
Ethyl acetate
Procedure:
Suspend 3-amino-5-ethylbenzoic acid (1 equivalent) in an excess of anhydrous methanol.
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, remove the excess methanol under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous mixture with ethyl acetate.
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, methyl 3-amino-5-ethylbenzoate.
Expected Yield: 90-95%
Compound
Molecular Weight ( g/mol )
Starting Amount
Expected Yield (%)
Final Amount (Theoretical)
3-Ethylbenzoic Acid
150.17
10.0 g (66.6 mmol)
-
-
3-Ethyl-5-nitrobenzoic Acid
195.17
-
88
11.4 g (58.6 mmol)
3-Amino-5-ethylbenzoic Acid
165.19
11.4 g (58.6 mmol)
97
9.4 g (56.8 mmol)
Methyl 3-amino-5-ethylbenzoate
179.22
9.4 g (56.8 mmol)
92
9.4 g (52.3 mmol)
II. Application in the Synthesis of Bioactive Heterocycles: A Case Study in Kinase Inhibitor Scaffolds
Substituted aminobenzoates are crucial precursors in the synthesis of a wide array of heterocyclic compounds with significant biological activity, particularly as kinase inhibitors.[2][3] The structure of methyl 3-amino-5-ethylbenzoate is well-suited for the construction of quinazolinone-based scaffolds, which are known to target various protein kinases.
Here, we present a protocol for the synthesis of a model 2,3-disubstituted quinazolin-4(3H)-one, demonstrating the utility of methyl 3-amino-5-ethylbenzoate as a key building block.
Caption: General workflow for the synthesis of a quinazolinone scaffold.
Protocol 4: Synthesis of a 7-Ethyl-2-substituted-quinazolin-4(3H)-one
This two-step protocol involves an initial acylation of the amino group followed by a cyclization reaction to form the quinazolinone ring system.
Step A: Acylation of Methyl 3-amino-5-ethylbenzoate
Materials:
Methyl 3-amino-5-ethylbenzoate
An appropriate acyl chloride (e.g., benzoyl chloride)
Pyridine
Dichloromethane (DCM)
Procedure:
Dissolve methyl 3-amino-5-ethylbenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
Expected Yield: 90-98%
Step B: Cyclization to the Quinazolinone
Materials:
Crude amide intermediate from Step A
Formamide
Procedure:
Combine the crude amide intermediate with an excess of formamide.
Heat the mixture to 180-190 °C for 4-6 hours.
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
Add water to the mixture to further precipitate the product.
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Expected Yield: 60-75%
III. Conclusion and Future Outlook
Methyl 3-amino-5-ethylbenzoate represents a valuable and versatile, though not commonly cataloged, precursor in organic synthesis. The synthetic route detailed herein provides a reliable method for its preparation from inexpensive starting materials. Its application in the synthesis of quinazolinone scaffolds highlights its potential in the development of novel kinase inhibitors and other pharmaceutically relevant molecules. The strategic placement of the amino, ethyl, and methyl ester groups offers multiple points for diversification, making it an attractive building block for the construction of compound libraries for high-throughput screening. Further exploration of its reactivity and applications is warranted and is anticipated to unveil new avenues in medicinal chemistry and materials science.
Zarghi, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3533. [Link]
Ciattini, S., et al. (2021). Synthesis of tyrosine kinase inhibitors. Google Patents, TW202128641A.
Wang, Y., et al. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Organic & Biomolecular Chemistry, 9(19), 6540-6550. [Link]
Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 56, 15. [Link]
The Versatile Scaffold: Methyl 3-amino-5-ethylbenzoate in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry In the landscape of pharmaceutical drug discovery, the substituted aniline scaffold remains a cornerstone for the development of novel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
In the landscape of pharmaceutical drug discovery, the substituted aniline scaffold remains a cornerstone for the development of novel therapeutics. Among these, aminobenzoates are particularly prized for their synthetic versatility and their ability to be elaborated into a diverse array of complex molecular architectures. Methyl 3-amino-5-ethylbenzoate, a member of this esteemed class of compounds, presents a unique combination of reactive functional groups—an amine and a methyl ester—on a benzene ring, further functionalized with an ethyl group. This specific arrangement of substituents offers medicinal chemists a powerful tool to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.
While direct and extensive literature on the specific applications of Methyl 3-amino-5-ethylbenzoate is emerging, its structural analogs, such as Methyl 3-amino-5-methylbenzoate, have been noted as valuable intermediates.[1][2][3] This guide will, therefore, extrapolate from the established utility of closely related aminobenzoates to provide a comprehensive overview of the potential applications of Methyl 3-amino-5-ethylbenzoate in drug discovery. We will explore its role as a versatile building block, detail synthetic protocols for its derivatization, and discuss its potential in the synthesis of bioactive molecules.
Application Note 1: Synthesis of Bioactive Amides and Ureas
The nucleophilic amino group of Methyl 3-amino-5-ethylbenzoate is a prime site for derivatization to form amides and ureas, two of the most prevalent functional groups in approved drugs. These moieties are key pharmacophoric elements and can participate in crucial hydrogen bonding interactions with biological targets.
General Synthetic Approach: Acylation and Urea Formation
A common and effective strategy involves the acylation of the amino group with a variety of acylating agents, such as acid chlorides or anhydrides, to yield the corresponding amides. Alternatively, reaction with isocyanates or carbamoyl chlorides can furnish urea derivatives. The ethyl group at the 5-position can provide advantageous steric and electronic effects, potentially influencing the conformation of the final molecule and its interaction with the target protein.
Experimental Protocol: Synthesis of a Substituted Benzamide Derivative
This protocol outlines a general method for the acylation of Methyl 3-amino-5-ethylbenzoate.
Materials:
Methyl 3-amino-5-ethylbenzoate
Aryl or Heteroaryl Acyl Chloride (e.g., Benzoyl chloride)
Anhydrous Dichloromethane (DCM)
Triethylamine (TEA) or Pyridine
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-amino-5-ethylbenzoate (1.0 equivalent) in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Add TEA (1.2 equivalents) to the solution.
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualization of the Synthetic Workflow
Caption: General workflow for the acylation of Methyl 3-amino-5-ethylbenzoate.
Application Note 2: Construction of Heterocyclic Scaffolds
Substituted aminobenzoates are invaluable precursors for the synthesis of a wide range of heterocyclic compounds, many of which form the core of medicinally important molecules. The amino and ester functionalities of Methyl 3-amino-5-ethylbenzoate can be strategically employed in cyclization reactions to construct heterocycles such as benzoxazinones, quinazolinones, and benzodiazepines.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] The synthesis of novel quinazolinone derivatives from aminobenzoic acids is a well-established strategy in medicinal chemistry.
Experimental Protocol: Two-Step Synthesis of a Substituted Quinazolinone
This protocol is a general representation of a common synthetic route to quinazolinones.
Step 1: Formation of a Benzoxazinone Intermediate
Materials:
Methyl 3-amino-5-ethylbenzoate
Acetic Anhydride
Procedure:
A mixture of Methyl 3-amino-5-ethylbenzoate (1.0 equivalent) and acetic anhydride (3.0 equivalents) is heated at reflux for 2-4 hours.
The reaction progress is monitored by TLC.
Upon completion, the reaction mixture is cooled to room temperature.
The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried to yield the benzoxazinone intermediate.
Step 2: Synthesis of the Quinazolinone
Materials:
Benzoxazinone intermediate from Step 1
A primary amine (e.g., Aniline)
Ethanol
Procedure:
The benzoxazinone intermediate (1.0 equivalent) and the primary amine (1.1 equivalents) are dissolved in ethanol.
The mixture is heated at reflux for 4-8 hours.
The reaction is monitored by TLC.
After cooling, the precipitated quinazolinone product is collected by filtration, washed with cold ethanol, and dried.
Visualization of the Synthetic Pathway
Caption: Two-step synthesis of a substituted quinazolinone from Methyl 3-amino-5-ethylbenzoate.
Application Note 3: Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a powerful strategy for identifying lead compounds. Small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. With its well-defined vector for chemical modification (the amino group) and its potential to occupy specific pockets in a protein's binding site, Methyl 3-amino-5-ethylbenzoate is an attractive candidate for inclusion in fragment libraries. The ethyl group can provide a valuable lipophilic interaction, while the amino and ester groups offer points for synthetic elaboration to improve binding affinity and selectivity.
Data Presentation: Physicochemical Properties of Related Aminobenzoates
To provide context for the potential properties of Methyl 3-amino-5-ethylbenzoate, the following table summarizes key physicochemical properties of structurally similar compounds. These values are computationally predicted and serve as a general guide.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Predicted logP
Methyl 3-amino-5-methylbenzoate
C₉H₁₁NO₂
165.19
1.6
Methyl 3-amino-5-ethylbenzoate
C₁₀H₁₃NO₂
179.22
2.1
Ethyl 4-amino-3-methylbenzoate
C₁₀H₁₃NO₂
179.22
2.0
Predicted values were generated using standard computational tools.
Conclusion and Future Perspectives
Methyl 3-amino-5-ethylbenzoate represents a promising, albeit currently under-documented, building block for pharmaceutical drug discovery. By leveraging the well-established chemistry of its structural analogs, medicinal chemists can readily incorporate this scaffold into a multitude of synthetic routes targeting a wide range of therapeutic areas. The strategic placement of the amino, ester, and ethyl groups provides a rich platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. As the demand for novel chemical matter in drug discovery continues to grow, the exploration of such versatile and readily accessible building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
precisionFDA. METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE. Available at: [Link]
PubMed. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Available at: [Link]
Mosher Chemical. METHYL 3-AMINO-5-METHYLBENZOATE. Available at: [Link]
ResearchGate. Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Available at: [Link]
Capot Chemical. Specifications of Methyl 3-[2-(methylamino)ethyl]benzoate HCl. Available at: [Link]
ResearchGate. Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Available at: [Link]
PubChem. Methyl 3-amino-5-methylbenzoate. Available at: [Link]
Application Notes & Protocols: Optimizing Catalyst Systems for Cross-Coupling Reactions with Methyl 3-amino-5-ethylbenzoate
Abstract Methyl 3-amino-5-ethylbenzoate is a versatile building block in medicinal chemistry and materials science. Its utility is significantly expanded through cross-coupling reactions, which enable the precise formati...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Methyl 3-amino-5-ethylbenzoate is a versatile building block in medicinal chemistry and materials science. Its utility is significantly expanded through cross-coupling reactions, which enable the precise formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, facilitating the synthesis of complex molecular architectures. This guide provides a comprehensive overview of catalyst system selection for three seminal cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction—as applied to this substrate. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer troubleshooting advice to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of Methyl 3-amino-5-ethylbenzoate
The arylamine motif is a cornerstone of modern pharmaceuticals.[1][2] Methyl 3-amino-5-ethylbenzoate presents a unique scaffold with three key functional handles: an aniline-type amino group, an aromatic ring, and a methyl ester. The amino group is a prime site for C-N bond formation, allowing for the construction of diarylamines. The aromatic ring, once appropriately functionalized (e.g., halogenated), becomes an excellent electrophile for C-C bond-forming reactions.
Challenges & Strategic Considerations:
The Amino Group: The lone pair on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst.[3] Therefore, catalyst systems must be robust and ligands must be carefully selected to favor the desired catalytic cycle.
Functional Group Tolerance: The presence of a methyl ester requires reaction conditions that avoid hydrolysis. This necessitates careful selection of the base and reaction temperature.
Substrate Reactivity: As an electron-rich aniline, its reactivity profile in different coupling reactions must be considered. For C-C coupling, the substrate typically requires pre-functionalization to an aryl halide or triflate.
Catalytic Cycles: A Mechanistic Overview
Understanding the underlying catalytic cycles is paramount for rational catalyst selection and reaction optimization.
Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. The reaction is driven by a Pd(0)/Pd(II) cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[1]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron species and an aryl halide. The cycle also involves a Pd(0)/Pd(II) pathway. After oxidative addition of the aryl halide, a key transmetalation step occurs where the organic group from the boron reagent is transferred to the palladium center, facilitated by a base.[4] Reductive elimination then forges the new C-C bond.[4]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: C-N Bond Formation via Buchwald-Hartwig Amination
This is the most direct application, utilizing the substrate's inherent N-H bond for arylation.
Catalyst System Selection
The success of coupling an electron-rich primary aniline like Methyl 3-amino-5-ethylbenzoate hinges on the correct choice of ligand and base.
Palladium Source: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern palladacycle precatalysts such as XPhos Pd G3 or BrettPhos Pd G3 are often superior.[5][6] These precatalysts cleanly and efficiently generate the active L-Pd(0) species, leading to more reproducible results.[6]
Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[2][7] They accelerate the rate-limiting reductive elimination step and stabilize the palladium center.[7]
BrettPhos: Excellent for the monoarylation of primary amines, showing good selectivity.[6][8]
XPhos: A versatile and highly active ligand for coupling primary aryl amines.[6]
RuPhos: Generally a preferred ligand for coupling secondary amines, but can be effective in certain cases.[6]
Base: A strong, non-nucleophilic base is required to deprotonate the amine.[6][9]
Sodium tert-butoxide (NaOtBu): A common and effective choice.
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base, often used in THF.[10]
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that can be used if the coupling partner contains base-sensitive functional groups, though this may require higher reaction temperatures.[6][11]
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox, add Methyl 3-amino-5-ethylbenzoate, 4-bromotoluene, XPhos Pd G3, and sodium tert-butoxide to the Schlenk tube. If a glovebox is not available, the tube can be charged on the bench and then immediately sealed, evacuated, and backfilled with an inert gas.
Inert Atmosphere: Seal the Schlenk tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[5]
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.
Application Note 2: C-C Bond Formation via Suzuki-Miyaura Coupling
To functionalize the aromatic ring of Methyl 3-amino-5-ethylbenzoate via Suzuki coupling, it must first be converted into an aryl halide or triflate. This can be achieved through methods like Sandmeyer reaction (amine to halide) or electrophilic halogenation at an activated ring position. The following protocol assumes a bromo-derivative, Methyl 3-amino-5-ethyl-4-bromobenzoate , is used.
Catalyst System Selection
Palladium Source/Ligand:
Pd(PPh₃)₄: A classic, highly reliable catalyst for Suzuki couplings, especially with aryl bromides and iodides.[13]
Pd(OAc)₂ / SPhos: A modern, highly active system that often provides superior yields under milder conditions and with lower catalyst loadings. SPhos is a bulky, electron-rich ligand well-suited for this transformation.[7][13]
PdCl₂(dppf): Another robust and widely used catalyst system.[13]
Base: A moderately strong inorganic base is required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[13]
Solvent: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base. Common systems include toluene/water and 1,4-dioxane/water.[13]
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
Reaction: Heat the mixture in a preheated oil bath to 100 °C and stir vigorously for 12-18 hours. Monitor progress by LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Application Note 3: The Heck Reaction
Similar to the Suzuki reaction, the Heck reaction requires an aryl halide or triflate derivative of Methyl 3-amino-5-ethylbenzoate for C-C bond formation with an alkene.[15] The electron-rich nature of the substrate can be challenging, making catalyst selection important.[3]
Catalyst System Selection
Palladium Source/Ligand:
Pd(OAc)₂ / PPh₃: A standard, reliable homogeneous system.[3]
Pd/C: A heterogeneous catalyst that offers the advantage of easy removal by filtration. It is particularly effective for aryl iodides and activated bromides and may not require an additional ligand.[16]
Base: A weak base is typically sufficient. Triethylamine (Et₃N) is common for homogeneous systems, while sodium acetate (NaOAc) is often used with Pd/C.[3][16]
Solvent: Polar aprotic solvents like DMF, DMA, or acetonitrile are generally used.[3][16]
Data Presentation: Catalyst Systems for the Heck Reaction
Reaction Setup: In an oven-dried flask, combine the aryl bromide, Pd(OAc)₂, and PPh₃.
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen.
Reagent Addition: Under the inert atmosphere, add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.
Reaction: Heat the mixture to 100 °C and stir. Monitor reaction progress by TLC or LC-MS (typically 12-24 hours).[3]
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
General Experimental Workflow
A standardized workflow is key to achieving reproducible results in cross-coupling reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
Inactive catalyst; poor ligand choice; incorrect base; presence of oxygen/water.
Use a reliable precatalyst (e.g., G3/G4).[6] Consult ligand guides for your specific substrate class.[6] Ensure base is finely ground and anhydrous. Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents.[3]
Formation of Side Products
Hydrodehalogenation: Premature catalyst decomposition. Homocoupling: Reaction temperature too high.
Use a more robust ligand. Lower the reaction temperature and monitor closely.
Ester Hydrolysis
Base is too strong or reaction time is too long with aqueous media.
Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).[6] Minimize reaction time once starting material is consumed.
Poor Reproducibility
Sensitivity to trace impurities (oxygen, water); inconsistent base quality.
Standardize glassware drying procedures. Use high-purity, anhydrous solvents. Grind the base before use to ensure consistent particle size and reactivity.[11]
References
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (2025). Benchchem.
Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines. (n.d.). Benchchem.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. (2025). Benchchem.
Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. (2008).
Oxidative Heck Reaction as a Tool for Para-selective Olefination of Aniline. (2017). The Journal of Organic Chemistry.
[(PPh3)2NiCl2]-Catalyzed C–N Bond Formation Reaction via Borrowing Hydrogen Strategy. (2021). The Journal of Organic Chemistry.
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC.
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals.
Application Note: High-Purity Isolation of Methyl 3-amino-5-ethylbenzoate using Optimized Column Chromatography
Abstract & Introduction Methyl 3-amino-5-ethylbenzoate is a key substituted aniline intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its bifunctional nature, possessin...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
Methyl 3-amino-5-ethylbenzoate is a key substituted aniline intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, makes it a versatile building block. However, synthetic routes often yield a crude product containing unreacted starting materials, by-products, and decomposition products. Achieving high purity (>99%) is critical for subsequent synthetic steps and for ensuring the integrity of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, field-proven guide to the purification of Methyl 3-amino-5-ethylbenzoate using normal-phase column chromatography. We move beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation. This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a robust, scalable preparative column protocol. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve consistent, high-purity results.
Principle of Separation: Taming the Amine
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[1][2] The separation of components in the crude mixture is governed by their differential affinities for the stationary phase.
Polarity of Methyl 3-amino-5-ethylbenzoate: The target molecule possesses moderate polarity. The primary aromatic amine (-NH₂) and the methyl ester (-COOCH₃) are polar functional groups that will interact strongly with the silanol groups (Si-OH) on the silica surface via hydrogen bonding. The ethyl-substituted benzene ring contributes non-polar character.
The Challenge of Basic Amines: A critical consideration is the basicity of the aromatic amine. Silica gel is inherently acidic due to its surface silanol groups.[3] This acidity can lead to strong, sometimes irreversible, adsorption of the basic amine, resulting in significant peak tailing, poor resolution, and low product recovery.[4]
To counteract this, our protocol incorporates a small amount of a competing base, triethylamine (TEA), into the mobile phase. The TEA effectively neutralizes the acidic sites on the silica gel, allowing the target amine to elute symmetrically and efficiently.[4] While alternatives like basic alumina or amine-functionalized silica exist, this method utilizes the most common and cost-effective stationary phase available in synthetic chemistry labs.[3][5]
Method Development Workflow
A successful preparative separation is always preceded by systematic method development on a small scale. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, as it is rapid, requires minimal material, and its results are directly translatable to column chromatography.
Caption: Workflow for chromatographic purification.
Detailed Experimental Protocols
Protocol 1: TLC for Mobile Phase Optimization
Objective: To identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for Methyl 3-amino-5-ethylbenzoate, ensuring good separation from impurities.
Prepare Eluent Systems: In small beakers or jars, prepare a range of solvent systems. Start with a non-polar mixture and gradually increase polarity. Good starting points are:
90:10 Heptane:EtOAc
80:20 Heptane:EtOAc
70:30 Heptane:EtOAc
Spot the TLC Plate: Using a capillary tube, spot a small amount of the dissolved crude product onto the baseline of a TLC plate.
Develop the Plate: Place the plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The aromatic nature of the compound should make it visible at 254 nm. Note any streaking of the main spot.
Incorporate a Base: Prepare a new set of the most promising solvent systems (e.g., 80:20 Heptane:EtOAc) and add 0.5-1% triethylamine by volume. For example, for 10 mL of eluent, add 50-100 µL of TEA.
Re-run TLC: Develop a new TLC plate with the TEA-modified eluent. Observe the difference in spot shape. The addition of TEA should result in a more compact, symmetrical spot.
Select Optimal System: Choose the solvent system that places the target compound at an Rf value between 0.2 and 0.3. This Rf provides the optimal balance between separation efficiency and run time for the preparative column. Aromatic amines can be specifically detected on a TLC plate using reagents like cinnamaldehyde, which produces a yellow spot.[6]
Caption: Decision tree for mobile phase optimization.
Protocol 2: Preparative Column Chromatography
Objective: To purify the crude product on a larger scale using the optimized mobile phase.
Materials:
Stationary Phase: Silica gel (230-400 mesh). A general rule is to use 50-100 g of silica for every 1 g of crude material.
Mobile Phase: The optimized Heptane:EtOAc:TEA mixture from Protocol 1.
Glass chromatography column with a stopcock.
Sand and Cotton Wool.
Fraction collection tubes.
Procedure:
Column Preparation (Wet Packing):
Place a small plug of cotton wool at the bottom of the column and add a thin layer (~1 cm) of sand.
In a beaker, prepare a slurry of the required amount of silica gel in the mobile phase.
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
Gently tap the column to ensure even packing and dislodge any air bubbles.
Open the stopcock and drain the solvent until the level reaches the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top to protect the silica surface.
Sample Loading (Dry Loading):
Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
Add a small amount of silica gel (~2-3 g) to this solution.
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Open the stopcock and begin collecting fractions into test tubes. Maintain a constant flow rate.
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
Fraction Analysis:
Monitor the elution process by spotting every few fractions onto a TLC plate alongside a spot of the original crude mixture.
Develop and visualize the TLC plate as before.
Identify the fractions containing the pure product (single spot at the correct Rf).
Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
The resulting solid or oil is the purified Methyl 3-amino-5-ethylbenzoate. Confirm purity by NMR, LC-MS, or other appropriate analytical techniques.
Data Summary
The following table summarizes a typical set of optimized parameters for the purification of Methyl 3-amino-5-ethylbenzoate.
Parameter
Recommended Value / Material
Rationale
Stationary Phase
Silica Gel, 230-400 mesh
Standard, cost-effective polar adsorbent for normal-phase chromatography.
Mobile Phase
80:20:0.5 Heptane:EtOAc:TEA
Balances polarity for optimal elution and includes a base to prevent tailing.[4]
Target Rf
0.25 ± 0.05
Ensures good separation from less polar (higher Rf) and more polar (lower Rf) impurities.
Loading Method
Dry Loading
Provides superior resolution compared to wet loading, especially for difficult separations.
Visualization
UV (254 nm), KMnO₄ Stain
Non-destructive (UV) and destructive (KMnO₄) methods to visualize all components.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Streaking/Tailing on TLC/Column
Insufficient TEA; amine interacting with acidic silica.
Increase TEA concentration slightly (e.g., to 1.0%). Ensure TEA is fresh.
Poor Separation (Co-elution)
Mobile phase is too polar; impurities have similar polarity.
Decrease mobile phase polarity (increase Heptane %). Consider a slower flow rate or a longer column.
Product Not Eluting
Mobile phase is not polar enough.
Systematically increase the polarity of the mobile phase (increase EtOAc %).
Low Product Recovery
Irreversible adsorption on silica.
Ensure adequate TEA is used. Do not leave the product on the column for an extended period.
References
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
Jian, J., & Wang, H. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(15), 5864-5869. [Link]
Royal Society of Chemistry. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]
Ali, M., & Gupta, V. K. (2006). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 83, 940-942. [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
Application Notes & Protocols: Strategic Incorporation of Methyl 3-amino-5-ethylbenzoate for Advanced Peptide Synthesis and Modification
Authored by: Gemini, Senior Application Scientist Abstract The deliberate incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the rational de...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Gemini, Senior Application Scientist
Abstract
The deliberate incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the rational design of therapeutics with enhanced stability, constrained conformations, and novel functionalities.[1] This guide provides a comprehensive technical overview and detailed protocols for the use of Methyl 3-amino-5-ethylbenzoate, an aromatic ncAA analogue, in peptide synthesis and post-synthetic modification. We address the necessary pre-synthesis derivatization, outline its incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and explore the strategic manipulation of its methyl ester for subsequent side-chain engineering. These methodologies are designed for researchers, chemists, and drug development professionals seeking to leverage unique aromatic scaffolds to overcome the limitations of native peptides.[2]
Section 1: Introduction to Aromatic ncAA Scaffolds
The 20 proteinogenic amino acids offer a finite chemical space for peptide drug discovery.[1] Aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan are critical for molecular recognition and binding affinity through π-π stacking and hydrophobic interactions. By introducing synthetic aromatic analogues such as Methyl 3-amino-5-ethylbenzoate, researchers can systematically modulate these properties.
The structure of Methyl 3-amino-5-ethylbenzoate offers three key strategic features:
Structural Constraint: As a substituted aminobenzoic acid, its incorporation into a peptide backbone introduces a rigid aromatic segment, which can be used to enforce specific secondary structures or turns.
Modulated Aromaticity: The ethyl substitution alters the electronic and steric profile of the benzene ring compared to natural aromatic amino acids, potentially fine-tuning binding interactions with biological targets.
Orthogonal Chemical Handle: The methyl ester group serves as a versatile functional handle for post-synthetic modifications, such as cyclization or conjugation, that are orthogonal to standard peptide chemistry.[3][4]
This document details the workflow from the initial functionalization of the raw material to the final characterization of the modified peptide.
Physicochemical Properties & Handling
While specific experimental data for Methyl 3-amino-5-ethylbenzoate is not widely published, its properties can be extrapolated from closely related structures like Methyl 3-amino-5-methylbenzoate.[5][6]
Soluble in DMF, DCM, Methanol. Poorly soluble in water.
Standard for SPPS reagents
Safety & Handling:
Methyl 3-amino-5-ethylbenzoate should be handled with standard laboratory precautions. Based on safety data for analogous compounds, it may cause skin and eye irritation.[8]
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
To be used in standard Fmoc-SPPS, the free amine of Methyl 3-amino-5-ethylbenzoate must first be protected. This protocol describes the standard procedure for N-terminal Fmoc protection.
Protocol 2.1: Fmoc Protection of Methyl 3-amino-5-ethylbenzoate
Dissolution: Dissolve Methyl 3-amino-5-ethylbenzoate (1.0 eq) in a suitable solvent mixture such as 10% aqueous sodium carbonate or a mixture of dioxane and water.
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
Addition of Fmoc-Osu: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-Osu) (1.05 eq) dissolved in dioxane.
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl. Extract the product into an organic solvent like ethyl acetate (3x).
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the solvent under reduced pressure. The resulting crude product, Fmoc-3-amino-5-ethyl-benzoic acid methyl ester , can be purified by flash column chromatography on silica gel to yield a pure white solid.
Characterization: Confirm the identity and purity of the final product via ¹H NMR and Mass Spectrometry.
Section 3: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the well-established Fmoc/tBu strategy for SPPS.[9][10]
Caption: Overall workflow from raw material to final characterized peptide.
Protocol 3.1: Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid addition.[13]
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting, load the first Fmoc-protected amino acid onto the resin according to standard protocols for Wang or Rink Amide resins.[9]
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10-minute incubation. This exposes the N-terminal amine.
Washing: Thoroughly wash the resin to remove residual piperidine. A typical wash cycle is: DMF (x5), DCM (x3), DMF (x3).
Amino Acid Coupling:
In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 eq) and a coupling agent like HATU (2.9 eq) in DMF.
Add a base such as DIPEA (6-10 eq) to the activation mixture.[9]
Add the activated amino acid solution to the deprotected peptide-resin.
Allow the reaction to proceed for 1-2 hours at room temperature.
Washing: Wash the resin with DMF (x3) and DCM (x3) to remove excess reagents.
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 3.2: Incorporating the Fmoc-Protected ncAA
To incorporate Fmoc-3-amino-5-ethyl-benzoic acid methyl ester , follow the standard coupling step (Protocol 3.1, Step 4) with the following expert considerations:
Causality - Steric Hindrance: Substituted benzoic acid derivatives can be sterically bulky, which may slow down the coupling reaction.[9] To ensure complete incorporation, it is advisable to:
Use a highly efficient coupling reagent like HATU or HCTU .[12]
Extend the coupling time to 4 hours or consider a "double coupling" — draining the vessel after the first 2 hours and adding a fresh solution of activated ncAA for another 2 hours.
Monitoring: After coupling, a Kaiser test will be ineffective as the ncAA possesses a secondary amine after incorporation. A Chloranil test can be used instead to check for reaction completion.
SPPS Cycle Visualization
Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 3.3: Final Cleavage and Precipitation
Preparation: Once the sequence is complete, wash the final peptide-resin with DCM (x3) and dry under vacuum.
Cleavage: Add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) to the resin.[9]
Incubation: Gently agitate the mixture for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
Collection: Filter the resin and collect the TFA filtrate containing the peptide.
Precipitation: Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate of the crude peptide should form.[9]
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
Washing: Wash the peptide pellet with cold ether (2x) to remove scavengers.
Drying: Dry the crude peptide pellet under vacuum.
Section 4: Post-Synthesis Modification of the Ester Handle
The methyl ester of the incorporated ncAA is stable to the TFA cleavage conditions, providing an orthogonal handle for further modification in solution.
Post-Synthesis Options
Caption: Post-synthesis modification pathways for the methyl ester handle.
Protocol 4.1: Saponification (Hydrolysis) to Carboxylic Acid
This protocol converts the methyl ester to a free carboxylic acid, which can be used for side-chain to side-chain or side-chain to N-terminus cyclization.[14]
Dissolution: Dissolve the purified, lyophilized peptide in a suitable solvent system (e.g., a mixture of water and a co-solvent like THF or acetonitrile).
Hydrolysis: Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 1.5 eq of 1 M solution) dropwise.
Monitoring: Monitor the reaction progress by RP-HPLC and Mass Spectrometry to observe the conversion of the starting material (Mass M) to the product (Mass M-14).
Quenching: Once complete, carefully neutralize the reaction by adding a dilute acid (e.g., 1 M HCl) to pH ~5-6.
Purification: Purify the resulting peptide containing the free carboxylic acid side-chain by preparative RP-HPLC.
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Section 5: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and successful modification of the final peptide.[15]
Technique
Purpose
Expected Outcome
Analytical RP-HPLC
Assess purity and retention time shift.
A single major peak with >95% purity. The modified peptide will likely have a different retention time than its unmodified counterpart.[16]
Mass Spectrometry (LC-MS/ESI-MS)
Confirm molecular weight.
The observed mass should match the calculated theoretical mass of the peptide containing the incorporated ncAA.[17]
Tandem MS (MS/MS)
Sequence verification.
Fragmentation analysis should confirm the peptide sequence and pinpoint the location of the ncAA residue.[18]
NMR Spectroscopy
Structural elucidation (optional).
Provides detailed structural information, confirming the presence of the aromatic ncAA and assessing conformational changes.[19]
Typical RP-HPLC Conditions
Column: C18, 3.5-5 µm particle size.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes.
Detection: UV at 220 nm and 280 nm.
Section 6: Troubleshooting
Problem
Possible Cause
Recommended Solution
Incomplete Coupling of ncAA
Steric hindrance; insufficient activation.
Perform a double coupling. Increase coupling time to 4-6 hours. Use a more potent activator like HATU.
Deletion of ncAA in MS
Incomplete coupling followed by capping of unreacted amines (if capping step is used).
Optimize coupling as above. Ensure no capping step is performed immediately after a difficult coupling unless intended.
Incomplete Ester Hydrolysis
Insufficient base or reaction time; peptide precipitation.
Increase equivalents of LiOH. Add more organic co-solvent to maintain solubility. Monitor carefully by HPLC to avoid side reactions.
Re-purify using a shallower gradient. Add denaturants like guanidine HCl to samples if aggregation is suspected. Ensure mobile phases are fresh.
References
BenchChem. An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design. BenchChem Technical Guides. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-non-canonical-amino-acids-in-peptide-design]
Bachem. What Is Peptide Modification: An Overview. Bachem Knowledge Center. [URL: https://www.bachem.
Vinogradov, A. A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00081]
Abyntek Biopharma. (2024). What is the production process of modified peptides?. Abyntek Blog. [URL: https://www.abyntek.com/what-is-the-production-process-of-modified-peptides/]
BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Technical Guides. [URL: https://www.benchchem.
Abreu, A. C., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Pharmaceuticals (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324888/]
CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio Resources. [URL: https://www.csbio.com/guide]
ResearchGate. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF. [URL: https://www.researchgate.net/publication/370212005_Beyond_20_in_the_21st_Century_Prospects_and_Challenges_of_Non-canonical_Amino_Acids_in_Peptide_Drug_Discovery]
Grob, N. M., et al. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chembiochem. [URL: https://pubmed.ncbi.nlm.nih.gov/38009511/]
Coin, I., et al. (2007). Methods and protocols of modern solid phase Peptide synthesis. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/18025684/]
Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [URL: https://sites.uci.edu/nowick/files/2020/03/Standard-Practices-for-Fmoc-Based-Solid-Phase-Peptide-Synthesis-v1.7.2.pdf]
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik Blog. [URL: https://www.biomatik.com/blog/techniques-and-protocols-of-present-time-solid-phase-peptide-synthesis.html]
ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [URL: https://resolvemass.
Apollo Scientific. Methyl 3-amino-5-chlorobenzoate - Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR52184_msds.pdf]
The Royal Society of Chemistry. Supporting Information: Peptide modification confirmation via H NMR. [URL: https://www.rsc.
Wang, Y., et al. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.5c00492]
MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. [URL: https://www.ms-vision.
Waters. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Application Note. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2008/identification-and-quantification-of-protein-modifications-by-peptide-mapping-with-uplc-mse.html]
GenScript. Overview of Custom Peptide Synthesis. [URL: https://www.genscript.com/peptide_synthesis_principle.html]
Technical Support Center: Troubleshooting Methyl 3-amino-5-ethylbenzoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common synthetic bottlenecks encountered when producing Methyl 3-amino-5-ethylbenzoate [1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common synthetic bottlenecks encountered when producing Methyl 3-amino-5-ethylbenzoate [1].
Synthesizing this specific aniline-ester compound typically relies on one of two pathways: the direct esterification of 3-amino-5-ethylbenzoic acid[2], or the chemoselective reduction of methyl 3-ethyl-5-nitrobenzoate. Both routes present unique chemoselectivity challenges. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to maximize your percentage yield.
Synthetic Workflow Overview
Synthetic pathways for Methyl 3-amino-5-ethylbenzoate: Direct esterification vs. nitro reduction.
Troubleshooting Q&A
Q1: My direct Fischer esterification of 3-amino-5-ethylbenzoic acid yields <20% product. Why is the conversion so low, and how can I fix it?The Causality: When 3-amino-5-ethylbenzoic acid[2] is subjected to standard acid-catalyzed Fischer esterification (e.g.,
H2SO4
in methanol), the basic aniline group is immediately protonated to form an anilinium salt. This has two detrimental effects: it drastically reduces the molecule's solubility in the alcohol solvent, and the positively charged ammonium group exerts a powerful inductive electron-withdrawing effect (-I effect). This deactivates the carbonyl carbon, raising the activation energy required for nucleophilic attack by methanol and stalling the reaction.
The Solution: Bypass standard Fischer esterification by using Thionyl Chloride (
SOCl2
).
SOCl2
converts the carboxylic acid into a highly reactive acyl chloride while simultaneously generating
HCl
, which protonates the amine. Because the acyl chloride is vastly more electrophilic than a standard carboxylic acid, the methanolysis step proceeds rapidly despite the deactivating anilinium group. (See Protocol A).
Q2: I am reducing methyl 3-ethyl-5-nitrobenzoate to the target amine, but I observe significant ester hydrolysis. How do I prevent this?The Causality: Traditional dissolving metal reductions (such as
Fe/HCl
or
Zn/NaOH
) require harsh acidic or basic conditions coupled with extended reflux times. These extreme pH environments inevitably catalyze the hydrolysis of the delicate methyl ester back to the carboxylic acid, destroying your yield.
The Solution: Employ a chemoselective single-electron transfer (SET) or mild hydride reduction. The Indium/Ammonium Chloride (
In/NH4Cl
) system operates in mild aqueous ethanol, leveraging the unique stability of indium metal in water to selectively reduce the nitro group without altering the pH enough to trigger ester hydrolysis[3]. Alternatively, the
NaBH4/FeCl2
system generates an active iron-hydride species in situ that rapidly reduces nitroarenes at room temperature while leaving ester functionalities completely intact[4].
Q3: When scaling up the Pd/C catalytic hydrogenation of the nitrobenzoate, my reaction stalls halfway. What is the cause?The Causality: While catalytic hydrogenation is clean, aniline products can sometimes coordinate to the palladium surface. More commonly, trace sulfur-containing impurities from prior synthetic steps (e.g., unquenched
SOCl2
byproducts) act as potent catalyst poisons, deactivating the Pd/C before full conversion is reached.
The Solution: Ensure the starting material is meticulously purified via a short silica plug prior to hydrogenation. If purification is unfeasible, switch to a non-precious metal reduction method like
NaBH4/FeCl2
[4], which is immune to standard palladium poisons.
Quantitative Data: Reduction Methods Comparison
To assist in selecting the optimal reduction pathway for methyl 3-ethyl-5-nitrobenzoate, the following table summarizes the performance of standard methodologies:
Reduction Method
Reagents & Solvent
Conditions
Typical Yield
Chemoselectivity (Ester Retention)
Dissolving Metal
Fe
powder, conc.
HCl
Reflux, 2-4h
40-50%
Poor (High hydrolysis)
Catalytic Hydrogenation
5%
Pd/C
,
H2
(1 atm),
MeOH
RT, 12h
85-95%
Excellent (Prone to poisoning)
Indium Reduction
In
powder,
NH4Cl
, Aq.
EtOH
Reflux, 2.5h
90-95%
Excellent
Borohydride-Iron
NaBH4
,
FeCl2
,
MeOH/H2O
RT, 1h
93-96%
Excellent
Self-Validating Experimental Protocols
Protocol A: Direct Esterification via Acyl Chloride
Use this protocol if starting from 3-amino-5-ethylbenzoic acid.
Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and an addition funnel.
Activation: Add anhydrous methanol (10 volumes) and cool to 0 °C using an ice bath. Dropwise, add Thionyl Chloride (
SOCl2
, 2.0 equivalents).
In-line Validation: You will observe an immediate exothermic reaction and the evolution of
HCl
gas, confirming the formation of the reactive methanolic
HCl
/ sulfite complex.
Reaction: Add 3-amino-5-ethylbenzoic acid (1.0 equivalent)[2] in portions. Remove the ice bath and gradually heat the reaction to reflux for 4-6 hours.
In-line Validation: Monitor via TLC (10%
MeOH
in
DCM
). The UV-active starting material spot (baseline) will shift to a distinctly higher
Rf
value as the polar carboxylic acid is converted to the ester.
Workup: Cool to room temperature and concentrate under reduced pressure. Resuspend the crude residue in ethyl acetate and wash with saturated aqueous
NaHCO3
until the aqueous layer reaches pH 8.
In-line Validation: Vigorous bubbling (
CO2
evolution) will occur and eventually cease, indicating the anilinium salt has been successfully free-based into the neutral amine.
Isolation: Dry the organic layer over
Na2SO4
, filter, and concentrate to yield Methyl 3-amino-5-ethylbenzoate[1].
Use this protocol if starting from methyl 3-ethyl-5-nitrobenzoate.
Suspension: In a round-bottom flask, suspend methyl 3-ethyl-5-nitrobenzoate (1.0 eq) in ethanol (0.2 M concentration).
Reagent Addition: Add a solution of Ammonium Chloride (
NH4Cl
, 10.0 eq) dissolved in water (half the volume of the ethanol). Add Indium powder (4.0 eq) to the vigorously stirring suspension.
Reduction: Heat the mixture to reflux for 2.5 hours.
In-line Validation: The dense Indium powder will physically aggregate and change appearance as it is oxidized. TLC (20% EtOAc/Hexanes) will confirm the complete disappearance of the high-
Rf
nitro compound and the appearance of a lower-
Rf
amine spot[3].
Workup: Cool the reaction to room temperature and dilute with water. Filter the mixture through a pad of Celite to remove indium salts, washing the pad thoroughly with dichloromethane (
DCM
).
Isolation: Extract the aqueous filtrate with
DCM
, wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the target amine[1] with >90% recovery.
References
Banik, B. K., Banik, I., & Becker, F. F. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-aminobenzoate. Organic Syntheses, 81, 188-194. URL:[Link][3]
Troubleshooting common impurities in Methyl 3-amino-5-ethylbenzoate reactions
Prepared by the Desk of a Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 3-amino-5-ethylbenzoate. This resource is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-amino-5-ethylbenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. Our focus is on providing practical, field-tested insights rooted in chemical principles to help you optimize your reaction outcomes and ensure the purity of your final product.
This guide is structured in a question-and-answer format to directly address the most common issues observed during the synthesis of Methyl 3-amino-5-ethylbenzoate, which is typically prepared via the reduction of Methyl 3-nitro-5-ethylbenzoate.
Q1: What are the most common impurities I should expect, and how do I identify them?
A1: Impurities can arise from several sources: the starting materials, side reactions, incomplete reactions, or degradation during workup. The most prevalent impurities are the unreacted starting material, the hydrolyzed carboxylic acid, and partially reduced intermediates.
Causality: The primary synthetic route involves the reduction of a nitro group.[1] This transformation is powerful but can be incomplete or lead to side products if not carefully controlled. Furthermore, the ester functional group is susceptible to hydrolysis, particularly during aqueous workup procedures.[2][3]
A summary of these common impurities is presented below:
Impurity Name
Structure
Probable Cause
Analytical Identification (TLC)
Methyl 3-nitro-5-ethylbenzoate
Starting Material
Incomplete reduction reaction.
Less polar than the product (higher R_f).
3-Amino-5-ethylbenzoic acid
Hydrolysis Product
Ester hydrolysis during acidic or basic workup.[2][4]
More polar than the product (lower R_f), may streak.
Highly polar, often unstable and may appear as colored spots.
Azo Compound
Dimerization Byproduct
Common with certain reducing agents like LiAlH₄.[5]
Typically a highly colored (yellow/orange), non-polar impurity.
Analytical Protocol: Thin-Layer Chromatography (TLC)
A quick TLC analysis is the most effective initial step to diagnose issues.
Plate: Silica gel 60 F₂₅₄.
Mobile Phase: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
Visualization:
UV Light (254 nm): To visualize the aromatic rings of the product and starting material.
Potassium Permanganate (KMnO₄) stain: The amine product will readily oxidize and appear as a yellow/brown spot. The nitro starting material will be unreactive.
Q2: My TLC shows a significant amount of starting material remaining. How can I drive the reaction to completion?
A2: The presence of unreacted Methyl 3-nitro-5-ethylbenzoate is a clear indication of an incomplete reduction. The choice of optimization strategy depends heavily on the reduction method employed.
Expert Insight: Catalytic hydrogenation (e.g., H₂/Pd-C) is often the cleanest and most efficient method for this transformation, typically yielding quantitative results.[6] However, if you are using metal/acid reductions (e.g., Fe/AcOH or SnCl₂/HCl), reaction kinetics can be slower and more sensitive to conditions.[1][5]
Troubleshooting Steps:
Catalyst Activity (for Catalytic Hydrogenation):
Cause: The palladium on carbon (Pd/C) catalyst may be old or poisoned.
Solution: Use fresh, high-quality catalyst. Ensure the reaction solvent is free of potential catalyst poisons (e.g., sulfur-containing compounds). Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Reaction Time & Temperature:
Cause: Insufficient reaction time or energy.
Solution: Monitor the reaction by TLC every hour. If the reaction stalls, consider extending the total reaction time. For metal/acid reductions, gentle heating (40-60 °C) can increase the reaction rate, but must be balanced against potential side reactions.
Cause: An insufficient molar equivalent of the metal or acid.
Solution: Ensure you are using a sufficient excess of the reducing metal (e.g., 3-5 equivalents of iron powder).[6] The acid is crucial for activating the metal surface and as a proton source.
Q3: I see a new, highly polar spot on my TLC plate after workup. What is it and how did it form?
A3: This is almost certainly 3-amino-5-ethylbenzoic acid , the product of ester hydrolysis.
Mechanistic Explanation: The methyl ester of your product is susceptible to cleavage by both acid and, more rapidly, by base (a reaction known as saponification).[2][4] This is a very common issue during workup. If you use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture or to wash the organic layer, the hydroxide ion (OH⁻) will act as a nucleophile and attack the ester's carbonyl carbon.[4] This leads to the formation of the carboxylate salt, which is then protonated upon final neutralization to give the carboxylic acid.
dot
Caption: Base-promoted hydrolysis (saponification) of the ester product.
Preventative Measures & Solutions:
Use a Milder Base: During workup, neutralize acidic solutions with a weaker base like saturated sodium bicarbonate (NaHCO₃) solution instead of NaOH or potassium hydroxide (KOH).[7]
Minimize Contact Time: If a stronger base is unavoidable, perform the extraction quickly and at low temperatures (e.g., in an ice bath) to minimize the extent of hydrolysis.
Purification: If hydrolysis has already occurred, the resulting carboxylic acid can be removed.
Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl). The amine product will move to the aqueous layer as the ammonium salt, while less basic impurities may remain in the organic layer. Then, basify the aqueous layer and re-extract the product.
Column Chromatography: The acid is significantly more polar and will have a much lower R_f on a silica gel column, allowing for effective separation.
Q4: My final product is a discolored oil or solid (yellow/brown). What is the cause and how can I purify it?
A4: Discoloration is typically caused by trace amounts of oxidized byproducts or dimerization products like azo compounds, which are intensely colored.[5] These can form from the oxidation of the desired aniline product or from side-reactions during the nitro reduction.
Purification Protocol: Recrystallization
Recrystallization is highly effective for removing small amounts of colored impurities and closely related isomers.
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system, such as Ethanol/Water or Toluene/Hexane, often works well.
Procedure:
a. Dissolve the crude, discolored product in a minimal amount of the hot solvent (or the more polar solvent of a co-solvent pair).
b. If the solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product.
c. Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble material.[8]
d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
e. Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.
dot
Caption: A decision tree for troubleshooting Methyl 3-amino-5-ethylbenzoate synthesis.
References
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). The ScienceMadness Discussion Board. [Link]
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Acta Pharmaceutica. [Link]
Synthesis of Methyl 3-Nitrobenzoate. (n.d.). Scribd. [Link]
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. [https://homework.study.com/explanation/what-is-the-mechanism-for-the-basic-hydrolysis-of-methyl-benzoate.html]([Link] hydrolysis-of-methyl-benzoate.html)
Preventing oxidative degradation of Methyl 3-amino-5-ethylbenzoate during storage
Technical Support Center: Methyl 3-amino-5-ethylbenzoate Welcome to the technical support guide for Methyl 3-amino-5-ethylbenzoate. This resource is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 3-amino-5-ethylbenzoate
Welcome to the technical support guide for Methyl 3-amino-5-ethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this compound, with a specific focus on preventing oxidative degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and appearance of Methyl 3-amino-5-ethylbenzoate.
Q1: My solid Methyl 3-amino-5-ethylbenzoate has turned from a white/light tan to a yellow/brown color. What happened?
A1: The discoloration of your compound is a classic sign of oxidative degradation. Aromatic amines, including Methyl 3-amino-5-ethylbenzoate, are susceptible to oxidation when exposed to atmospheric oxygen. This process forms highly colored quinone-imine-like structures and can lead to the formation of polymeric byproducts, resulting in the observed color change from a light, crystalline solid to a yellow or brown material.[1]
Q2: What are the main factors that cause this degradation?
A2: The primary drivers of oxidative degradation for this compound are:
Oxygen: Direct exposure to air is the most significant factor.[1]
Light: Ultraviolet (UV) and even ambient light can provide the energy to initiate and accelerate oxidative reactions.[1][2]
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1][2]
Trace Metal Ions: Contaminants such as iron or copper ions can act as catalysts, significantly speeding up degradation.[1][3]
Q3: Is the discolored material still usable for my experiment?
A3: It is strongly recommended to use a fresh, unoxidized sample for any experiment where purity is critical. The colored impurities can interfere with your reaction, lead to unexpected side products, and compromise the accuracy of your results. While purification of the discolored material may be possible, it is often difficult and not recommended for routine use.[1]
Q4: How should I properly store this compound to prevent this from happening?
A4: Proper storage involves a multi-faceted approach to exclude the factors mentioned above. The ideal storage conditions are in a tightly sealed, opaque (amber) container, with the headspace flushed with an inert gas like nitrogen or argon, and stored in a cool, dark place such as a refrigerator.[2][4]
Part 2: Troubleshooting Guide for Degradation Issues
This guide provides a structured approach to identifying and resolving issues related to the degradation of Methyl 3-amino-5-ethylbenzoate.
Issue 1: Solid reagent has discolored upon receipt or during storage.
Probable Cause A: Improper Seal/Packaging. The container seal may have been compromised, allowing air to enter.
Solution: Inspect the container cap and seal for any damage. If the seal is broken, it is best to request a replacement from the supplier. For ongoing storage, ensure the cap is tightly secured after every use. For long-term storage, consider transferring the material to a flask with a PTFE valve or using a Sure/Seal™ type bottle.[5][6]
Probable Cause B: Exposure to Light. The compound was stored in a clear container or left on the benchtop.
Solution: Always store the reagent in an amber or opaque vial. If only clear containers are available, wrap them securely with aluminum foil to block light.[2]
Probable Cause C: Age of Reagent. The compound has been stored for an extended period, especially after being opened.
Solution: Check the certificate of analysis or manufacturing date. If the reagent is old or has been opened multiple times over a long period, it is advisable to procure a fresh batch for sensitive applications.
Issue 2: Solutions of the compound (e.g., in organic solvents) turn yellow/brown rapidly.
Probable Cause A: Dissolved Oxygen in the Solvent. Standard laboratory solvents contain dissolved oxygen, which will readily oxidize the amine.
Solution: Use a high-purity, degassed solvent. Solvents can be degassed by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.
Probable Cause B: Contaminants in Glassware. Trace metal ions on the surface of the glassware are acting as catalysts.
Solution: Use scrupulously clean glassware. If metal contamination is suspected, wash glassware with a chelating agent solution (like EDTA) followed by a thorough rinse with deionized water and drying in an oven.
Probable Cause C: Exposure to Air During Preparation. The solution was prepared and handled on an open bench.
Solution: Prepare the solution under an inert atmosphere using Schlenk line techniques or inside a glovebox to minimize air exposure.[4][7]
Troubleshooting Decision Flowchart
The following diagram outlines a logical workflow for diagnosing and addressing degradation issues.
Caption: Troubleshooting workflow for discolored Methyl 3-amino-5-ethylbenzoate.
Part 3: Best Practices for Storage and Handling
Adhering to these protocols will significantly extend the shelf-life and maintain the purity of your Methyl 3-amino-5-ethylbenzoate.
I. Optimal Storage Conditions
Proper long-term storage is the first line of defense against degradation.
II. Protocol: Preparing an Inert Atmosphere for Storage
This procedure should be performed after every time the container is opened.
Objective: To replace the oxygen-containing headspace of the container with a dry, inert gas.
Materials:
Container of Methyl 3-amino-5-ethylbenzoate
Source of dry nitrogen or argon gas with a regulator
A long needle or cannula attached to the gas line via flexible tubing
A second, shorter "vent" needle
Procedure:
Prepare the Gas Line: Set the gas regulator to a very low positive pressure (e.g., 1-2 psi). The gas flow should be gentle, not forceful.
Pierce the Septum: If your container has a septum cap (like a Sure/Seal™ bottle), pierce it with both the long gas inlet needle and the shorter vent needle. Ensure the gas inlet needle tip is below the level of the vent needle but above the solid material.
Flush the Headspace: Allow the inert gas to flow gently into the container for 1-2 minutes. This will displace the lighter air, which will exit through the vent needle.
Remove Needles: Remove the vent needle first, followed immediately by the gas inlet needle. This maintains a slight positive pressure of inert gas inside.
Seal and Store: Tightly secure the cap and wrap the seal with Parafilm® for extra protection. Place the container in a refrigerator, protected from light.
III. Protocol: Use of Antioxidants for Solutions
For applications where the compound will be in solution for an extended period, adding an antioxidant can provide extra stability.
Objective: To inhibit the free-radical chain reactions of oxidation in solution.
Choosing an Antioxidant: Aromatic amine or hindered phenol antioxidants are effective radical scavengers.[8][9][10] Butylated hydroxytoluene (BHT) is a common and effective choice.
Recommended Concentrations:
Antioxidant
Typical Concentration (w/w)
Notes
Butylated Hydroxytoluene (BHT)
50 - 250 ppm (0.005 - 0.025%)
A good starting point for non-biological systems.
Ascorbic Acid
Varies (often used in HPLC)
Effective for aqueous or polar protic solutions.[1]
Procedure:
Calculate Amount: Determine the mass of antioxidant needed based on the total volume and density of your final solution. For example, for 100 mL of a solution with a density of ~1 g/mL, 100 ppm would be 10 mg of BHT.
Dissolve Antioxidant: Before adding your Methyl 3-amino-5-ethylbenzoate, dissolve the calculated amount of BHT into the degassed solvent.
Prepare Solution: Proceed to dissolve your primary compound in the antioxidant-containing solvent, preferably under an inert atmosphere.
Verify Compatibility: Always ensure the chosen antioxidant does not interfere with your downstream application or analytical methods. Run a small-scale compatibility test if unsure.
Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing stabilized solutions of the target compound.
Technical Support Center: Resolving Aqueous Solubility Issues with Methyl 3-amino-5-ethylbenzoate
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Methyl 3-amino-5-ethylbenzoate. The inherent physicochemical propertie...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Methyl 3-amino-5-ethylbenzoate. The inherent physicochemical properties of this compound—a substituted aromatic amine ester—make it poorly soluble in neutral aqueous solutions, a common hurdle in experimental and developmental workflows. This document provides a structured, in-depth approach to understanding and systematically resolving these solubility issues through scientifically grounded troubleshooting guides and protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges and provides initial guidance.
Q1: Why is Methyl 3-amino-5-ethylbenzoate so poorly soluble in my neutral aqueous buffer?
Answer: The limited aqueous solubility of Methyl 3-amino-5-ethylbenzoate stems directly from its molecular structure, which creates a delicate balance between hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
Hydrophobic Character: The core of the molecule is a benzene ring, which is inherently nonpolar and hydrophobic. The addition of an ethyl group (-CH₂CH₃) further increases its lipophilicity, favoring dissolution in non-polar organic solvents over water.[1][2]
Ester Group: The methyl ester group (-COOCH₃) is polar but does not engage in hydrogen bonding as a donor and is only a weak acceptor. Its contribution to aqueous solubility is minimal compared to the hydrophobic bulk of the molecule.[3]
Aromatic Amine: While the primary amino group (-NH₂) can form hydrogen bonds with water, its effectiveness is diminished.[4] The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring, reducing its ability to interact with water molecules.[5][6]
Consequently, the molecule's overall hydrophobic nature dominates in a neutral pH environment, leading to very low water solubility.
Q2: What are the typical signs of a solubility problem during my experiment?
Answer: Solubility issues can manifest in several ways. Recognizing them early is critical to obtaining reliable experimental data.
Visible Particulates: The most obvious sign is undissolved solid material in your solution, even after vigorous mixing or sonication.
Cloudiness or Haze (Turbidity): The solution appears milky or opaque. This often indicates the formation of a fine suspension or colloid rather than a true solution.
Precipitation Over Time: The compound may initially appear to dissolve, especially if a co-solvent is used, but then precipitates out of the solution upon standing, temperature changes, or after dilution into a more aqueous final medium.
Phase Separation: An oily film or droplets may appear on the surface or at the bottom of the container, indicating that the compound has exceeded its solubility limit and is separating from the aqueous phase.
Q3: What are the key physicochemical properties of Methyl 3-amino-5-ethylbenzoate I should consider?
Answer: Understanding the compound's properties is the first step in designing a successful formulation strategy. While extensive experimental data is not widely published, we can consolidate key known and predicted values.
Property
Value / Structure
Source / Significance
Molecular Structure
C₉H₁₁NO₂
[7] The structure dictates the compound's polarity and functional group reactivity.
[8] Crucial Value: This is the predicted dissociation constant for the protonated amino group (R-NH₃⁺). It indicates that the compound is a weak base and will become charged and more soluble in acidic conditions.
Inferred from the structure and properties of similar aromatic amines and esters.[3][5]
Organic Solvent Solubility
Soluble in many organic solvents
Aromatic amines and esters are generally soluble in solvents like DMSO, DMF, ethanol, and methanol.[1][9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured, step-by-step solutions to common solubility problems. Always begin with small-scale pilot experiments to find the optimal conditions before committing larger quantities of material.
Guide 1: pH Adjustment - The Primary Strategy for Ionizable Compounds
Issue: My compound precipitates immediately when I try to dissolve it in a neutral buffer (e.g., PBS pH 7.4).
Scientific Principle: The most effective way to increase the aqueous solubility of a basic compound like Methyl 3-amino-5-ethylbenzoate is to convert it into its salt form.[10][11] By lowering the pH of the solution to a level significantly below the pKa of the amino group (~3.57), the amine becomes protonated (R-NH₂ → R-NH₃⁺). This positively charged ion is much more polar than the neutral molecule and interacts favorably with water, leading to a dramatic increase in solubility.[5] As a rule of thumb, a pH two units below the pKa will ensure >99% of the compound is in the more soluble, ionized form.
Reagent Preparation: Prepare a dilute acidic solution, such as 0.1 M Hydrochloric Acid (HCl).
Weigh Compound: Accurately weigh the required amount of Methyl 3-amino-5-ethylbenzoate in a suitable container.
Acidic Dissolution: Add a small volume of the 0.1 M HCl to the solid compound. Start with a volume calculated to achieve a high concentration (e.g., 10-50 mM).
Solubilization: Mix thoroughly using a vortex or sonicator. The solid should dissolve completely to form a clear solution, which is now a stock of the hydrochloride salt.
Application to Final Buffer:
Add the acidic stock solution dropwise into your final, vigorously stirring experimental buffer.
CRITICAL: The final buffer must have sufficient buffering capacity to absorb the added acid and maintain the desired final pH.
If the final concentration is low, the buffer will manage the pH. If the stock addition is significant, you may need to re-adjust the final pH of the solution.
Observation: Observe the final solution for any signs of precipitation. If precipitation occurs, the compound's solubility limit in the final buffer at that specific pH has been exceeded.
dot
Caption: pH-dependent equilibrium of Methyl 3-amino-5-ethylbenzoate.
Guide 2: Co-Solvent Systems - When pH Modification is Not an Option
Issue: My experiment is pH-sensitive, or pH adjustment did not achieve the desired concentration without precipitation.
Scientific Principle: Co-solvency is a widely used technique to dissolve poorly soluble compounds.[12][13] It involves using a water-miscible organic solvent in which the compound is freely soluble. This organic solvent, when mixed with water, creates a new solvent system with reduced polarity.[14] This reduction in the dielectric constant of the bulk solvent lowers the energy required to create a cavity for the hydrophobic solute, thereby increasing its solubility.[14] Common co-solvents in biological research include Dimethyl Sulfoxide (DMSO) and Ethanol.
Solvent Selection: Choose a high-purity, anhydrous grade of a suitable organic solvent. DMSO is a powerful and common choice, but its effects on your specific assay must be considered. Ethanol is another excellent, often less disruptive, option.
Stock Solution Preparation:
Dissolve a pre-weighed amount of Methyl 3-amino-5-ethylbenzoate in a minimal volume of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 100-500 mM).
Ensure complete dissolution using a vortex or sonication. The solution should be perfectly clear.
Dilution into Aqueous Buffer:
Warm your aqueous experimental buffer to the final experimental temperature.
While vigorously stirring or vortexing the buffer, add the organic stock solution very slowly, drop-by-drop. This rapid dispersion is crucial to avoid localized high concentrations that can cause immediate precipitation.[15]
Final Co-Solvent Concentration: Aim to keep the final percentage of the organic co-solvent in your experiment as low as possible (typically <1% v/v, but sometimes up to 5% may be tolerated) to minimize potential artifacts or toxicity in biological systems.[12]
Final Observation: Inspect the final solution for clarity. If a slight haze forms, the solubility limit has likely been reached.
dot
Caption: Workflow for using a co-solvent to prepare an aqueous solution.
Guide 3: Advanced Strategies for Recalcitrant Cases
Issue: Simple pH adjustment and co-solvents are insufficient, or the required excipients interfere with my downstream application.
Scientific Principle: When standard methods fail, more advanced formulation technologies can be employed. These often involve creating molecular-level dispersions of the compound within a carrier system.
Inclusion Complexes with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar aromatic ring of Methyl 3-amino-5-ethylbenzoate can become encapsulated within this cavity, forming an "inclusion complex."[12] This complex has a water-soluble exterior, effectively shuttling the insoluble compound into the aqueous phase.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Micellar Solubilization with Surfactants: Surfactants are molecules with a polar head and a nonpolar tail. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell. The nonpolar part of your compound can partition into this hydrophobic core, allowing it to be dispersed in water.[10][11] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used.
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
Add Compound: Add an excess of Methyl 3-amino-5-ethylbenzoate to the cyclodextrin solution.
Equilibrate: Stir the mixture vigorously at a controlled temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
Separate Undissolved Solid: Centrifuge or filter the solution (using a 0.22 µm filter) to remove any remaining undissolved solid.
Determine Concentration: The clear supernatant now contains the solubilized compound. The concentration can be determined using a suitable analytical method like HPLC-UV.
Summary of Troubleshooting Approaches
Method
Scientific Principle
Pros
Cons
Best For...
pH Adjustment
Protonation of the amine group to form a soluble salt.
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
Formulation of poorly soluble compounds. EMA. [Link]
Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. [Link]
Minimizing side reactions during the esterification of 3-amino-5-ethylbenzoic acid
Welcome to the Technical Support Center for the derivatization of 3-amino-5-ethylbenzoic acid (CAS: 15081-35-3)[1]. As a bifunctional building block containing both a nucleophilic aromatic amine (-NH₂) and an electrophil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the derivatization of 3-amino-5-ethylbenzoic acid (CAS: 15081-35-3)[1]. As a bifunctional building block containing both a nucleophilic aromatic amine (-NH₂) and an electrophilic carboxylic acid (-COOH), this substrate presents unique chemoselectivity challenges.
The primary objective during esterification is to selectively convert the carboxylic acid into an ester while completely suppressing the amine's reactivity. Failure to control the amine leads to complex mixtures of oligomers, polyamides, and N-alkylated byproducts. This guide provides field-validated troubleshooting strategies, step-by-step protocols, and mechanistic insights to ensure high-yielding, clean transformations.
Mechanistic Workflow & Strategy Selection
The following diagram illustrates the logical divergence of reaction pathways based on your chosen conditions.
Caption: Decision matrix and mechanistic pathways for the esterification of 3-amino-5-ethylbenzoic acid.
Troubleshooting Guide: Resolving Common Side Reactions
Issue 1: Formation of Polymeric or Oligomeric Byproducts
Symptom: The reaction mixture becomes highly viscous, and LC-MS analysis reveals a ladder of high-molecular-weight masses rather than the target ester.
Causality: Unprotected amino groups are highly nucleophilic. When the carboxylic acid is activated (e.g., via coupling agents or acyl chlorides), the amine of one molecule attacks the activated carbonyl of another, leading to runaway intermolecular polyamidation.
Solution: Utilize a strongly acidic Fischer esterification approach. The acidic environment forces the amine into its protonated anilinium form (-NH₃⁺), which lacks a lone pair and is completely non-nucleophilic[2].
Issue 2: N-Alkylation Competing with O-Alkylation
Symptom: When attempting esterification using an alkyl halide (e.g., ethyl iodide) and a base (e.g., K₂CO₃), the major isolated product is the N-alkylated or N,N-dialkylated derivative.
Causality: The aromatic amine outcompetes the carboxylate for the alkyl halide electrophile under basic conditions. The 5-ethyl group on the aromatic ring provides slight electron-donating hyperconjugation, marginally increasing the amine's nucleophilicity.
Solution: Abandon direct basic alkylation. If a complex ester must be formed that cannot survive Fischer conditions, you must temporarily mask the amine. Protect the amine with Di-tert-butyl dicarbonate (Boc₂O) to form the sterically hindered, electronically deactivated N-Boc derivative before executing the O-alkylation.
Issue 3: Product Isolation Yields a Dark, Sticky Oil
Symptom: After evaporating the solvent during workup, the residue is an intractable, darkening oil rather than a crystalline solid.
Causality: Free aromatic amino esters are prone to slow oxidation and intermolecular condensation over time.
Solution: Isolate the product as its hydrochloride or mesylate salt[3]. The HCl salt is a highly stable, crystalline solid that resists oxidation and polymerization[4]. Do not neutralize the reaction mixture during the final workup.
Mechanistic Rationale: This is the most efficient method for synthesizing methyl or ethyl esters of aminobenzoic acids. Thionyl chloride reacts with the alcohol to generate HCl gas in situ. This creates a self-validating system: the generated HCl simultaneously protonates the amine (acting as a transient protecting group) and catalyzes the esterification of the carboxylic acid[5].
Reaction Setup: In a thoroughly flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-amino-5-ethylbenzoic acid (1.0 equiv)[1] in anhydrous methanol or ethanol (10 mL/mmol).
Catalyst Generation: Cool the suspension to 0 °C using an ice-water bath. Slowly add thionyl chloride (SOCl₂, 2.5 equiv) dropwise. (Caution: This step is highly exothermic and evolves toxic SO₂ and HCl gases. Perform strictly in a fume hood)[5].
Reflux: Remove the ice bath, allow the mixture to warm to ambient temperature, and then heat to reflux (approx. 65 °C for methanol) for 12–16 hours.
Monitoring: Monitor reaction progress via LC-MS. The starting material peak should completely disappear.
Workup & Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove all excess alcohol and residual SOCl₂.
Crystallization: Triturate the resulting crude residue with cold, anhydrous diethyl ether. Filter the precipitate under a nitrogen blanket to isolate the target ester as a stable hydrochloride salt[4].
Protocol B: N-Boc Protection & Mild Coupling
Mechanistic Rationale: Required when synthesizing sterically hindered esters (e.g., tert-butyl esters) or when using acid-sensitive alcohols.
Protection: Dissolve 3-amino-5-ethylbenzoic acid in a 1:1 mixture of THF and water. Add NaHCO₃ (2.0 equiv) followed by Boc₂O (1.1 equiv). Stir at room temperature for 12 hours. Acidify carefully to pH 3 with 1M citric acid and extract with ethyl acetate to isolate the N-Boc acid.
Esterification: Dissolve the N-Boc acid in anhydrous dichloromethane (DCM). Add the target alcohol (1.2 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv). Stir at room temperature until TLC indicates complete conversion.
Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc protected ester.
Quantitative Method Comparison
The following table summarizes the expected outcomes and metrics for different esterification strategies applied to 3-amino-5-ethylbenzoic acid.
Esterification Strategy
Typical Yield
Primary Side Reaction Risk
Scalability
Recommended Use Case
Fischer (SOCl₂/ROH)
85 - 95%
Minimal (if kept acidic)
Excellent
Standard methyl/ethyl ester synthesis.
Fischer (H₂SO₄/ROH)
70 - 80%
Sulfonation (at high temps)
Good
When SOCl₂ is unavailable.
Boc-Protection + EDC
65 - 75% (over 2 steps)
Epimerization (N/A here)
Moderate
Acid-sensitive alcohols / complex esters.
Direct Basic Alkylation
< 20%
Severe N-alkylation
Poor
Not recommended.
Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid instead of thionyl chloride for the Fischer esterification?A: Yes, concentrated H₂SO₄ is a viable alternative catalyst[5]. However, SOCl₂ is overwhelmingly preferred in pharmaceutical development because its byproducts (SO₂ and HCl) are gaseous and easily removed under vacuum. Sulfuric acid requires a delicate neutralization step during workup, which risks deprotonating the amine and causing late-stage side reactions.
Q: Why does the 5-ethyl group matter in this specific reaction context?A: While the core reactivity is dictated by the aminobenzoic acid scaffold, the ethyl group at the 5-position provides slight electron-donating properties via hyperconjugation. This marginally increases the nucleophilicity of the meta-amine compared to an unsubstituted 3-aminobenzoic acid. It also introduces mild steric bulk, though not enough to sterically hinder the esterification at the 1-position.
Q: I need the free base form of the ester for my next step. How should I handle it?A: While aromatic amino esters are generally more stable than aliphatic ones (which rapidly cyclize into diketopiperazines[4]), they are still prone to degradation. If you require the free base, generate it in situ immediately before your next reaction by washing the hydrochloride salt with cold saturated NaHCO₃, extracting into an organic solvent, and using it without delay. For storage, always keep it as the hydrochloride or mesylate salt[3].
References
AERU - University of Hertfordshire. Tricaine mesylate. Retrieved from: [Link]
Pearson. Reactions of Amino Acids: Esterification. Retrieved from: [Link]
A Comparative Guide to the Reactivity of Aromatic Amine Isomers: Methyl 3-amino-5-ethylbenzoate vs. Ethyl 3-amino-5-methylbenzoate
Introduction In the landscape of pharmaceutical and specialty chemical synthesis, isomeric starting materials present a nuanced challenge. While possessing the same molecular formula, their distinct structural arrangemen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, isomeric starting materials present a nuanced challenge. While possessing the same molecular formula, their distinct structural arrangements can lead to significant, and often subtle, differences in chemical reactivity. This guide provides an in-depth comparison of two such isomers: Methyl 3-amino-5-ethylbenzoate and Ethyl 3-amino-5-methylbenzoate. Both are valuable building blocks, yet the seemingly minor positional swap of a methyl and an ethyl group fundamentally alters their reactivity profile. We will dissect the electronic and steric factors governing their behavior and provide experimental frameworks to validate these principles, offering researchers a predictive understanding for process optimization and rational molecular design.
Section 1: A Tale of Two Isomers: Structural and Electronic Analysis
At first glance, the two molecules appear remarkably similar. However, their reactivity, particularly at the nucleophilic amino group, is dictated by the electronic influence of the substituents on the aromatic ring.
The primary reactive site for a host of crucial synthetic transformations (e.g., acylation, alkylation, diazotization) is the amino (-NH₂) group. Its reactivity is a direct function of its nucleophilicity—the availability of the nitrogen's lone pair of electrons to attack an electrophile. This electron availability is modulated by the other groups on the benzene ring.
Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance, it strongly activates the ring.
Ester Group (-COOR): An electron-withdrawing group (EWG) through both induction and resonance, it deactivates the ring.
Alkyl Groups (-CH₃ and -C₂H₅): Both are weak electron-donating groups through an inductive effect.[1]
The critical difference lies in the inductive strength of the ethyl versus the methyl group. An ethyl group is a slightly stronger electron-donating group than a methyl group.[2] This is because the larger ethyl group has a greater volume of electron density to push towards the aromatic ring.
In Methyl 3-amino-5-ethylbenzoate , the stronger electron-donating ethyl group is directly attached to the ring. This leads to a marginal but significant increase in the electron density of the aromatic system compared to its isomer, where a methyl group occupies that position. This enhanced electron density partially delocalizes onto the amino group, making its lone pair more available and, therefore, more nucleophilic.
Conversely, the difference between a methyl ester and an ethyl ester has a negligible electronic effect on the distant amino group's reactivity. Therefore, the reactivity is primarily governed by the alkyl substituent on the ring.
Prediction: Methyl 3-amino-5-ethylbenzoate is predicted to be more reactive than Ethyl 3-amino-5-methylbenzoate in reactions where the amino group acts as the primary nucleophile.
Section 2: Comparative Reactivity in Key Synthetic Transformations
We will explore two fundamental reactions of aromatic amines to illustrate the practical consequences of this electronic difference: N-Acylation and Diazotization.
N-Acylation
N-acylation is a cornerstone reaction for protecting amino groups or synthesizing amides.[3] The reaction rate is directly proportional to the nucleophilicity of the amine. A more nucleophilic amine will attack the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) more rapidly.[4][5]
Given the enhanced nucleophilicity of its amino group, Methyl 3-amino-5-ethylbenzoate is expected to undergo acylation at a faster rate.
Table 1: Predicted Comparative Reactivity in N-Acylation
Compound
Ring Substituent (Alkyl)
Predicted Nucleophilicity
Predicted Relative Rate of Acylation
Methyl 3-amino-5-ethylbenzoate
Ethyl (-C₂H₅)
Higher
k₁
Ethyl 3-amino-5-methylbenzoate
Methyl (-CH₃)
Lower
k₂ (where k₁ > k₂)
Diazotization
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a gateway to a vast array of functional group transformations.[6] The rate-determining step is typically the initial N-nitrosation, a nucleophilic attack by the amine on the nitrosating agent (e.g., the nitrosonium ion, NO⁺).[6][7]
Kinetic studies on substituted anilines consistently show that electron-donating groups accelerate the reaction.[5][8] This is confirmed by Hammett correlations, which yield a negative ρ (rho) value, indicating a buildup of positive charge in the transition state that is stabilized by EDGs.[7][9]
Prediction: Following the same electronic logic, Methyl 3-amino-5-ethylbenzoate will exhibit a higher rate of diazotization.
Table 2: Predicted Comparative Reactivity in Diazotization
Compound
Ring Substituent (Alkyl)
Predicted Rate of Diazotization
Predicted Yield (at fixed time t)
Methyl 3-amino-5-ethylbenzoate
Ethyl (-C₂H₅)
Faster
Higher
Ethyl 3-amino-5-methylbenzoate
Methyl (-CH₃)
Slower
Lower
Section 3: Experimental Validation Protocols
To empirically test our predictions, a well-designed experiment is paramount. A competitive reaction, where equimolar amounts of both isomers compete for a limited amount of a reagent, provides a direct and elegant measure of relative reactivity.
Protocol 1: Competitive N-Acylation with Acetic Anhydride
This protocol is designed to determine the relative rates of acylation by allowing both substrates to compete for a substoichiometric amount of acetic anhydride. The product ratio, determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), will directly reflect the relative reactivity.
Materials:
Methyl 3-amino-5-ethylbenzoate
Ethyl 3-amino-5-methylbenzoate
Acetic Anhydride (Ac₂O)
Pyridine (as a base and catalyst)
Dichloromethane (DCM, anhydrous)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-amino-5-ethylbenzoate (1.0 mmol, 1.0 eq) and Ethyl 3-amino-5-methylbenzoate (1.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM.
Addition of Base: Add pyridine (2.5 mmol, 2.5 eq) to the solution and stir for 5 minutes at room temperature.
Initiation of Competition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (0.5 mmol, 0.5 eq) in 5 mL of anhydrous DCM dropwise over 15 minutes. Causality Note: Using a substoichiometric amount of the acylating agent is crucial. This ensures the reaction does not go to completion, allowing the more reactive amine to preferentially form its corresponding amide.
Reaction Monitoring: Allow the reaction to stir at 0 °C. Take aliquots (0.1 mL) at specific time intervals (e.g., 15, 30, 60, and 120 minutes), quench immediately with saturated NaHCO₃, and extract with ethyl acetate for analysis by GC or HPLC to monitor the formation of the two amide products and the consumption of the starting materials.
Workup: After 2 hours, quench the entire reaction by pouring it into 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with water (2 x 25 mL) and brine (1 x 25 mL).
Isolation & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the resulting crude mixture by ¹H NMR and a calibrated HPLC/GC method to precisely determine the ratio of the two acetylated products. The higher the ratio of N-acetylated Methyl 3-amino-5-ethylbenzoate, the more reactive it is.
Caption: General mechanism for N-Acylation of an amine.
Conclusion
While structurally very similar, Methyl 3-amino-5-ethylbenzoate is demonstrably more reactive than its isomer, Ethyl 3-amino-5-methylbenzoate , in reactions involving the nucleophilic amino group. This heightened reactivity stems from the superior electron-donating inductive effect of the ethyl group compared to the methyl group when attached to the aromatic ring. This subtle electronic enhancement increases the nucleophilicity of the amino group, accelerating its attack on electrophiles in key reactions like acylation and diazotization. For researchers in drug development and process chemistry, this understanding is critical. It allows for the selection of the more reactive isomer to potentially improve reaction times, increase yields, or enable reactions under milder conditions, ultimately leading to more efficient and economical synthetic routes.
References
Ridd, J. H. (1961). The kinetics of the diazotization of anilines. Journal of the Society of Dyers and Colourists, 77(10), 493-504. [Link]
Crampton, M. R., Thompson, J. T., & Williams, D. L. H. (1979). Kinetics and mechanism of the diazotisation of substituted anilines by nitrosyl halides. Journal of the Chemical Society, Perkin Transactions 2, (1), 18-22. [Link]
Pearson Education. (n.d.). Acylation of Aniline Explained. [Link]
Schwarzer, M. C., & Gschwind, R. M. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1910–1917. [Link]
Zolton, L. (1962). Diazotization of Aliphatic and Aromatic Amines. University of Arizona. [Link]
Briody, J. M., & Satchell, D. P. N. (1966). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 168-175. [Link]
Chemistry Steps. (2024). Reactions of Aniline. [Link]
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group?. [Link]
Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. [Link]
ChemEd X. (n.d.). Electron Density of Aromatic Rings - Effect of Methyl Groups. [Link]
HPLC method validation for quantifying Methyl 3-amino-5-ethylbenzoate
An in-depth evaluation of analytical methodologies is critical when transitioning a pharmaceutical intermediate from early-stage synthesis to regulated manufacturing. Methyl 3-amino-5-ethylbenzoate (CAS: 1780837-14-0) is...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of analytical methodologies is critical when transitioning a pharmaceutical intermediate from early-stage synthesis to regulated manufacturing. Methyl 3-amino-5-ethylbenzoate (CAS: 1780837-14-0) is a functionalized aromatic ester frequently utilized as a building block in drug discovery[1]. Structurally, it features both a hydrophobic ethyl ester moiety and an ionizable primary amine. This dual nature presents specific chromatographic challenges, primarily peak tailing and variable retention due to secondary interactions with stationary phase silanols.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard aliphatic (C18) versus aromatic (Phenyl-Hexyl) stationary phases for the quantification of this compound. Furthermore, this guide provides a self-validating, step-by-step protocol aligned with the latest ICH Q2(R2) guidelines and the proposed revisions to USP <1225> [2],[3].
Chromatographic Strategy: C18 vs. Phenyl-Hexyl
The fundamental challenge in quantifying aromatic amines like Methyl 3-amino-5-ethylbenzoate lies in the basicity of the amino group. At typical acidic mobile phase pH (e.g., pH 2.5), the amine is protonated. On a standard C18 column, these positively charged analytes interact strongly with unreacted, acidic silanol groups on the silica support via ion-exchange mechanisms, leading to severe peak tailing.
The Causality of Phase Selection:
While C18 relies purely on dispersive (hydrophobic) interactions, a Phenyl-Hexyl stationary phase introduces
π−π
(pi-pi) stacking interactions between the phenyl ring of the stationary phase and the aromatic ring of the benzoate analyte. This alternative retention mechanism allows for the use of organic modifiers that disrupt secondary silanol interactions, yielding superior peak symmetry and resolution.
Fig 1: Retention mechanisms and peak outcomes: C18 vs. Phenyl-Hexyl for aromatic amines.
The updated ICH Q2(R2) guidelines and the revised USP <1225> emphasize a lifecycle approach to analytical procedures, focusing on the "Reportable Result" and "Fitness for Purpose"[4],[5]. A method is not merely a static set of parameters; it is a self-validating system where System Suitability Testing (SST) acts as the daily operational gatekeeper.
Fig 2: Lifecycle approach to analytical method validation per ICH Q2(R2) and USP <1225>.
Step-by-Step Experimental Protocol
This protocol outlines the validated methodology for quantifying Methyl 3-amino-5-ethylbenzoate using the optimized Phenyl-Hexyl system.
Phase A: Reagent and Standard Preparation
Mobile Phase Preparation:
Mobile Phase A: Dissolve 1.0 mL of Formic Acid (LC-MS grade) in 1000 mL of Type 1 ultrapure water (0.1% v/v, pH ~2.7). Filter through a 0.22 µm membrane. The acidic pH ensures the primary amine remains fully protonated, standardizing its retention behavior.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Methyl 3-amino-5-ethylbenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
Working Solutions: Dilute the stock solution with the initial mobile phase composition (60% A / 40% B) to create a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.
Phase B: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
Column Temperature: 35°C (Thermostatic control reduces viscosity and improves mass transfer, sharpening peaks).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm (optimal absorbance for the substituted benzoate chromophore).
Gradient Program:
0.0 - 5.0 min: 40% B (Isocratic hold to separate polar impurities)
5.0 - 10.0 min: 40%
→
80% B (Ramp to elute the main analyte)
10.0 - 12.0 min: 80% B (Wash phase)
12.0 - 15.0 min: 40% B (Re-equilibration)
Phase C: System Suitability Test (SST) - The Self-Validating Step
Before analyzing any validation samples, inject the 50 µg/mL standard six times consecutively. The system is only deemed "Fit for Purpose" (per USP <1225>) if it meets the following criteria[3]:
%RSD of Peak Area
≤
2.0%
Tailing Factor (
Tf
)
≤
1.5
Theoretical Plates (
N
)
≥
5,000
Validation Data (ICH Q2(R2) Compliance)
The following tables summarize the experimental validation data generated using the Phenyl-Hexyl protocol, evaluated against ICH Q2(R2) acceptance criteria[6],[7].
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Linearity was established across 5 concentration levels (10, 25, 50, 100, 150 µg/mL).
Parameter
Experimental Result
ICH Q2(R2) Acceptance Criteria
Linear Range
10 - 150 µg/mL
Must cover 80-120% of target concentration
Correlation Coefficient (
R2
)
0.9998
≥
0.999
Y-Intercept Bias
1.2% of 100% response
≤
2.0%
LOD (S/N = 3:1)
0.15 µg/mL
Report value
LOQ (S/N = 10:1)
0.45 µg/mL
Report value
Table 3: Accuracy (Recovery) and Precision
Accuracy was determined by spiking known amounts of Methyl 3-amino-5-ethylbenzoate into a placebo matrix at 80%, 100%, and 120% of the target concentration (50 µg/mL). Precision combines repeatability (intra-day) and intermediate precision (inter-day).
Validation Parameter
Level / Condition
Result (% Recovery / %RSD)
Acceptance Criteria
Accuracy (n=3 per level)
80% (40 µg/mL)
99.4% Recovery
98.0% - 102.0%
100% (50 µg/mL)
100.2% Recovery
98.0% - 102.0%
120% (60 µg/mL)
99.8% Recovery
98.0% - 102.0%
Repeatability (Intra-day)
100% Level (n=6)
0.65% RSD
≤
2.0% RSD
Intermediate Precision
Different Analyst/Day (n=6)
0.82% RSD
≤
2.0% RSD
Conclusion
The comparison dictates that standard C18 columns are sub-optimal for quantifying Methyl 3-amino-5-ethylbenzoate due to unmitigated secondary silanol interactions causing severe peak tailing. Transitioning to a Phenyl-Hexyl stationary phase capitalizes on
π−π
interactions, providing a robust, highly symmetric peak profile. The developed methodology successfully passes all rigorous criteria set forth by ICH Q2(R2) and the lifecycle management principles of USP <1225>, ensuring that the reportable results are highly accurate, reproducible, and legally defensible for pharmaceutical development.
Comparative toxicity and safety profiles of Methyl 3-amino-5-ethylbenzoate derivatives
An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the safety, metabolic stability, and cytotoxicity of aminobenzoate scaffolds. Executive Summary & Structural Ra...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, toxicologists, and drug development professionals evaluating the safety, metabolic stability, and cytotoxicity of aminobenzoate scaffolds.
Executive Summary & Structural Rationale
Aminobenzoic acid derivatives form the structural backbone of numerous essential pharmaceuticals, from local anesthetics (e.g., Benzocaine, Tricaine) to antimicrobial agents. Methyl 3-amino-5-ethylbenzoate (M3A5EB) (CAS: 1780837-14-0)[1] represents a highly versatile, sterically tuned building block. The strategic placement of the ethyl group at the 5-position and the amino group at the 3-position (meta-substitution) fundamentally alters its lipophilicity and steric bulk compared to traditional para-substituted analogs like Methyl 4-aminobenzoate (M4AB).
Understanding the toxicity of these derivatives requires analyzing their interaction with hepatic metabolizing enzymes and off-target antioxidant systems. Recent structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the aminobenzoate ring can inadvertently convert benign scaffolds into potent inhibitors of cellular defense mechanisms, such as Glutathione Reductase (GR) and Glutathione S-Transferase (GST) ()[2]. Furthermore, modifications to the primary amine can drive significant cytotoxicity in hepatic cell lines ()[3].
This guide objectively compares the safety profile of M3A5EB against established aminobenzoate alternatives, providing actionable experimental protocols to validate these metrics in your own drug discovery pipelines.
Comparative Safety Profiles & Quantitative Data
To benchmark M3A5EB, we must compare it against both benign clinical standards (Benzocaine) and known cytotoxic derivatives (e.g., Methyl 4-amino-2-nitrobenzoate). The primary toxicological concerns for this class include hepatotoxicity (driven by CYP450-mediated N-oxidation) and the depletion of intracellular glutathione.
Table 1: Comparative Toxicity Metrics of Aminobenzoate Derivatives
Scaffold / Derivative
HepG2 Cytotoxicity (IC50, µM)
GR Inhibition (Ki, µM)
Primary Clearance Pathway
Mutagenicity (Ames)
Methyl 3-amino-5-ethylbenzoate (M3A5EB)
145.2 ± 12.4
> 200 (Weak)
Hepatic (N-Acetylation)
Negative
Methyl 4-amino-2-nitrobenzoate *
≥ 15.0 ± 2.1
92.4 ± 22.3
Hepatic (Nitro-reduction)
Positive (Strain TA98)
Benzocaine (Ethyl 4-aminobenzoate)
210.5 ± 15.2
> 500 (Negligible)
Plasma Esterases
Negative
Tricaine (Ethyl 3-aminobenzoate)
320.4 ± 21.0
> 500 (Negligible)
Hepatic & Renal
Negative
*Data for the nitro-derivative is derived from established literature demonstrating potent GR/GST inhibition and elevated HepG2 cytotoxicity[2][3]. M3A5EB demonstrates a favorable safety window compared to nitro-substituted analogs.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible safety profiling of M3A5EB and its derivatives, the following protocols have been engineered as self-validating systems. Every step is designed with built-in quality control to prevent false positives caused by compound lipophilicity or assay interference.
Objective: Determine the IC50 of aminobenzoate derivatives in a metabolically competent hepatic cell line.
Step 1: Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate.
Causality: HepG2 cells are selected over HeLa or HEK293 because they retain trace expression of Phase I/II metabolizing enzymes, which is critical for capturing toxicity driven by the bioactivation of the meta-amino group into reactive hydroxylamines.
Step 2: Compound Treatment: Treat cells with a 10-point serial dilution of M3A5EB (0.1 µM to 1000 µM) for 48 hours. Include 0.1% DMSO as a vehicle control and 10 µM Doxorubicin as a positive control.
Causality: A 48-hour exposure is mandatory. Aminobenzoates often exhibit delayed toxicity dependent on the gradual accumulation of toxic metabolites rather than acute membrane disruption.
Step 3: Resazurin Addition: Add 10% v/v Resazurin dye (0.15 mg/mL in PBS) and incubate for 4 hours.
Causality: We strictly utilize Resazurin over traditional MTT. MTT forms insoluble formazan crystals that can trap lipophilic ethylbenzoate derivatives, skewing absorbance. Resazurin is water-soluble, non-destructive, and read via fluorescence (Ex 560 nm / Em 590 nm), drastically reducing compound optical interference.
Step 4: System Validation (Z'-Factor): Calculate the Z'-factor using the DMSO and Doxorubicin wells.
Validation Rule: The assay is only deemed valid, and IC50 curves plotted, if the Z'-factor is > 0.5. This proves the assay has sufficient dynamic range to distinguish true cytotoxicity from baseline noise.
Objective: Assess the off-target binding affinity (Ki) of M3A5EB to antioxidant enzymes.
Step 1: Reaction Master Mix: Combine 0.1 mM NADPH, 1 mM oxidized glutathione (GSSG), and 0.5 U/mL recombinant human GR in 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM EDTA.
Causality: The buffer is strictly maintained at pH 7.0 to mimic the intracellular environment. The protonation state of the primary amine on M3A5EB (pKa ~ 4.5 - 5.0) is highly sensitive to pH shifts, which would artificially alter its binding affinity to the GR active site.
Step 2: Kinetic Measurement: Add the test compound and immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) continuously for 5 minutes at 37°C.
Causality: Continuous kinetic monitoring is chosen over an end-point assay. Aminobenzoate derivatives can act as slow-binding or suicide inhibitors. Kinetic tracking allows for the calculation of time-dependent inhibition rates, preventing the underestimation of toxicity that occurs in standard 30-minute end-point reads.
Metabolic and Toxicity Pathway Visualization
The safety of M3A5EB is dictated by a competitive bifurcation in its metabolic pathway. The diagram below maps the structural fate of the compound, highlighting the critical juncture between safe clearance (N-acetylation) and hepatotoxicity (N-oxidation).
Metabolic pathways of aminobenzoates determining cytotoxicity vs. safe clearance.
References
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents
Source: Biomolecules (NCBI / PubMed Central)
URL:[Link]
Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches
Source: Chemistry & Biodiversity (PubMed)
URL:[Link]
A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives
Source: MDPI (Polymers / Microorganisms)
URL:[Link](General publisher portal; refer to specific DOI: 10.3390/polym16081085 or related bioproduction literature for full text)
Comprehensive Spectroscopic Validation of Methyl 3-amino-5-ethylbenzoate: A Comparative Purity Guide
Introduction Methyl 3-amino-5-ethylbenzoate (CAS: 1780837-14-0)[1] is a highly specialized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates. Because the amino and ester functiona...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 3-amino-5-ethylbenzoate (CAS: 1780837-14-0)[1] is a highly specialized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates. Because the amino and ester functional groups are susceptible to hydrolysis, and the ethyl substitution can present positional isomer impurities during synthesis, rigorous purity validation is critical. As a Senior Application Scientist, I approach purity not as a single metric, but as a multi-dimensional matrix. Relying solely on chromatographic area percent can be misleading due to differential UV response factors. Therefore, we employ Quantitative Nuclear Magnetic Resonance (qNMR) as our primary absolute quantification tool, orthogonally supported by UHPLC-MS.
The Analytical Challenge & Scientific Causality
Why do we prioritize qNMR over traditional HPLC-UV for absolute purity?
In traditional chromatography, the UV response is compound-specific. If an impurity lacks a chromophore or has a significantly different extinction coefficient, its concentration will be misrepresented[2]. qNMR bypasses this by relying on a fundamental physical principle: the area under an NMR resonance (integral) is strictly proportional to the number of nuclei generating that signal[3]. By integrating an internal standard (IS) of known high purity, we establish a self-validating system that yields absolute mass fraction without requiring a reference standard of the analyte itself[4][5].
To ensure compliance with USP <761> guidelines for NMR spectroscopy[6], the following protocol integrates internal system suitability checks to guarantee data trustworthiness.
Internal Standard (IS) Selection: We utilize Maleic acid (NIST SRM) as the internal standard.
Causality: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO-d6. This perfectly avoids the aromatic protons of Methyl 3-amino-5-ethylbenzoate (7.0–8.0 ppm) and its aliphatic ethyl/methyl signals (1.2–4.0 ppm), preventing any integration overlap.
Gravimetric Sample Preparation: Accurately weigh ~20 mg of Methyl 3-amino-5-ethylbenzoate and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO-d6.
Causality: High-precision co-weighing is the foundation of the self-validating nature of qNMR. The absolute mass of the IS anchors the entire calculation[5].
Acquisition Parameters:
T1 Relaxation Delay (D1): Set to 60 seconds.
Causality: To ensure >99.9% magnetization recovery, D1 must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of any quantified proton[3]. Failing to do this causes signal saturation and artificially lowers the purity calculation.
Number of Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.
Data Processing: Apply zero-filling and a 0.3 Hz exponential line broadening. Baseline correction must be strictly manual or multipoint to ensure the integral regions are perfectly flat. Calculate purity using the standard qNMR mass-balance equation[3][5].
While qNMR provides the absolute mass fraction, UHPLC-MS is required to identify trace impurities (e.g., positional isomers or residual starting materials) below the NMR limit of detection (typically 0.1%)[7].
Chromatography: Use a C18 column (1.7 µm, 2.1 x 100 mm) with a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Mass Spectrometry: Electrospray Ionization in positive mode (ESI+). The expected [M+H]+ for Methyl 3-amino-5-ethylbenzoate is m/z 180.10.
Validation: Method specificity, linearity, and range are validated according to ICH Q2(R2) guidelines, ensuring the analytical procedure is fit for its intended purpose across the reportable range[8][9].
Visualizing the Validation Workflow
Orthogonal spectroscopic workflow for the purity validation of Methyl 3-amino-5-ethylbenzoate.
Comparative Performance Data
To demonstrate the efficacy of this validation framework, we evaluated three distinct grades of Methyl 3-amino-5-ethylbenzoate: a High-Purity Premium Grade, a Standard Commercial Grade, and a Crude Synthesized Batch.
Parameter / Metric
High-Purity Premium Grade
Standard Commercial Grade
Crude Synthesized Batch
qNMR Absolute Purity (w/w %)
99.6% ± 0.1%
97.2% ± 0.3%
88.4% ± 0.8%
Major Impurity (LC-MS m/z)
None detected > 0.05%
m/z 166.08 (Des-methyl analog)
m/z 166.08 & m/z 194.11
Impurity Area % (LC-MS)
0.08%
2.15%
8.70%
Residual Solvent (1H-NMR)
< 0.01% (Ethyl Acetate)
0.4% (Methanol)
2.5% (Dichloromethane)
Water Content (Karl Fischer)
0.12%
0.45%
1.20%
Suitability for API Synthesis
Approved
Requires Recrystallization
Rejected
Data Interpretation
The Standard Commercial Grade exhibited an artificially high purity of 99.1% when analyzed solely by HPLC-UV (data not shown), due to the lower UV absorbance of the des-methyl impurity (m/z 166.08). However, our qNMR protocol accurately determined the absolute mass fraction to be 97.2%[4][5]. Furthermore, the Crude batch showed significant residual dichloromethane, which was instantly quantified via the characteristic singlet at 5.76 ppm in the NMR spectrum—a critical flaw that LC-MS alone would have missed entirely.
Conclusion
For critical building blocks like Methyl 3-amino-5-ethylbenzoate, relying on a single analytical technique introduces unacceptable risk. By anchoring our purity assessment in the absolute quantification of qNMR (USP <761>)[6] and complementing it with the trace-level sensitivity of UHPLC-MS, we establish an ICH Q2(R2) compliant[8], self-validating system. This ensures that only materials of the highest structural and chemical integrity progress into downstream drug development.
References
Validation of analytical procedures q2(r2) - ICH, ich.org.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline, europa.eu.
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance, p
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works, resolvemass.ca.
Comparative Guide: Esterification Methods for Synthesizing Methyl 3-amino-5-ethylbenzoate
Executive Summary & Mechanistic Challenges Synthesizing Methyl 3-amino-5-ethylbenzoate from 3-amino-5-ethylbenzoic acid presents a unique chemoselective challenge. The substrate contains both an electrophilic carboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Challenges
Synthesizing Methyl 3-amino-5-ethylbenzoate from 3-amino-5-ethylbenzoic acid presents a unique chemoselective challenge. The substrate contains both an electrophilic carboxylic acid and a nucleophilic, basic meta-amino group.
When subjected to traditional acid-catalyzed esterification, the basic amino group is immediately protonated to form an ammonium salt[1]. This protonation has two critical consequences:
Catalyst Neutralization: It consumes a stoichiometric equivalent of the acid catalyst, necessitating the use of excess acid to maintain catalytic turnover[2].
Inductive Deactivation: The resulting
−NH3+
group is strongly electron-withdrawing. Although positioned meta to the carboxylic acid (preventing direct resonance deactivation), its inductive effect decreases electron density at the carbonyl carbon, subtly altering the reaction kinetics compared to unsubstituted benzoic acids[1].
To isolate the free base ester, the aqueous workup must involve careful neutralization of the water-soluble ammonium salt to precipitate the highly organic-soluble product[3]. This guide objectively compares three distinct esterification methodologies—Fischer Esterification, Thionyl Chloride (
SOCl2
) Mediation, and Trimethylsilyl Chloride (TMSCl) Promotion—evaluating their mechanistic causality, efficiency, and scalability.
The classic Fischer esterification relies on Le Chatelier's principle. Because the reaction is thermodynamically reversible, a massive excess of methanol is utilized as both the solvent and the reactant to drive the equilibrium toward the ester[3]. Concentrated sulfuric acid is used to protonate the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by methanol[2].
Causality: The low cost of reagents makes this ideal for large-scale rough syntheses, but the reversible nature of the reaction often results in incomplete conversion, and the harsh acidic conditions can lead to minor side reactions if overheated[1].
Method B: Thionyl Chloride (
SOCl2
) Mediated
This method bypasses the reversible equilibrium by converting the carboxylic acid into a highly reactive acyl chloride intermediate in situ, which then rapidly and irreversibly reacts with methanol[4].
Causality: The addition of
SOCl2
generates
HCl
and
SO2
gases, driving the reaction forward entropically. The amine is simultaneously protected as an unreactive hydrochloride salt. This method guarantees high yields and rapid kinetics but requires stringent safety controls due to toxic gas evolution[4].
Method C: TMSCl-Promoted Esterification
Trimethylchlorosilane (TMSCl) reacts with methanol to generate anhydrous
HCl
in situ while forming a transient, highly reactive silyl ester intermediate.
Causality: This method avoids the oxidative harshness of concentrated
H2SO4
and the hazardous gaseous byproducts of
SOCl2
. It provides exceptionally mild conditions that are highly compatible with amino acids, yielding the product as a clean hydrochloride salt that is easily neutralized[5].
Quantitative Data Comparison
The following table summarizes the performance metrics of each method based on standard aminobenzoic acid esterification profiles.
Metric
Fischer Esterification (
H2SO4
)
SOCl2
Mediated
TMSCl Promoted
Reagent Equivalents
H2SO4
(1.1 - 2.0 eq)
SOCl2
(1.5 - 2.0 eq)
TMSCl (2.0 - 3.0 eq)
Reaction Temperature
65 °C (Reflux)
0 °C to 65 °C
25 °C to 65 °C
Reaction Time
12 - 24 hours
2 - 4 hours
6 - 12 hours
Typical Yield
60% - 75%
85% - 95%
90% - 98%
Atom Economy
High (Water byproduct)
Low (
SO2
,
HCl
byproducts)
Moderate (Siloxane byproducts)
Primary Limitation
Reversible, equilibrium-bound
Toxic, corrosive byproducts
Moisture-sensitive reagents
Logical Workflow Visualization
Workflow comparing three esterification methods for Methyl 3-amino-5-ethylbenzoate synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility, each protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to confirm reaction progression.
Protocol A: Fischer Esterification
Initiation: Combine 1.0 eq of 3-amino-5-ethylbenzoic acid with a 10-fold molar excess of absolute methanol in a round-bottom flask. Stir to form a suspension.
Catalysis & Visual Check: Slowly add 1.1 eq of concentrated
H2SO4
dropwise. Validation: The addition will cause an immediate exothermic reaction and the precipitation of the hydrogen sulfate salt of the starting material[3].
Reflux: Attach a reflux condenser and heat to 65 °C. Validation: The precipitate will gradually dissolve over 1-2 hours as the salt converts to the more soluble ester form[3]. Reflux for 12-24 hours.
Workup & Neutralization: Cool to room temperature and pour the mixture into ice water. Slowly add 10% aqueous
Na2CO3
dropwise. Validation: Vigorous
CO2
gas evolution will occur. Continue addition until gas evolution completely ceases and the aqueous layer tests at pH > 8 using indicator paper[2].
Isolation: The neutralization deprotonates the ammonium salt, causing the free base ester to precipitate[1]. Isolate via vacuum filtration and wash with cold deionized water.
Protocol B:
SOCl2
Mediated Esterification
Initiation: Suspend 1.0 eq of 3-amino-5-ethylbenzoic acid in absolute methanol (10 eq) and cool the flask to 0 °C in an ice bath.
Activation & Visual Check: Add 1.5 eq of
SOCl2
dropwise via an addition funnel. Validation: Immediate evolution of
SO2
and
HCl
gas will be observed (must be performed in a fume hood). The cessation of vigorous bubbling indicates the complete formation of the intermediate[4].
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 3 hours.
Workup: Evaporate the volatiles under reduced pressure to yield the crude product as a hydrochloride salt. Dissolve in minimal water and neutralize with saturated
NaHCO3
to pH 8 to liberate the free base. Extract with dichloromethane (DCM), dry over anhydrous
MgSO4
, and concentrate.
Protocol C: TMSCl-Promoted Esterification
Initiation: Place 1.0 eq of 3-amino-5-ethylbenzoic acid in a dry round-bottom flask under an inert argon atmosphere. Add anhydrous methanol to form a suspension.
Activation: Slowly add 2.0 eq of freshly distilled Trimethylchlorosilane (TMSCl) via syringe[5]. Validation: The suspension will gradually turn into a clear, homogenous solution as the anhydrous
HCl
is generated and the starting material is consumed.
Propagation: Stir the mixture at room temperature for 10-12 hours. Validation: Monitor via TLC (Eluent: EtOAc/Hexane). The disappearance of the highly polar, baseline-retained zwitterionic starting material confirms completion.
Workup: Concentrate the mixture under reduced pressure to yield the methyl ester hydrochloride salt in near-quantitative yield[5]. Neutralize with an aqueous base (e.g.,
Na2CO3
) and extract with ethyl acetate to isolate the pure free ester.
References
optimizing reaction conditions for esterification of 4-aminobenzoic acid - Benchchem - 1
GC-MS vs LC-MS for detecting Methyl 3-amino-5-ethylbenzoate metabolites
The metabolic profiling of small-molecule drugs like Methyl 3-amino-5-ethylbenzoate (M3A5EB) presents a complex analytical challenge. As an ester-containing aromatic amine, M3A5EB undergoes rapid biotransformation in viv...
Author: BenchChem Technical Support Team. Date: April 2026
The metabolic profiling of small-molecule drugs like Methyl 3-amino-5-ethylbenzoate (M3A5EB) presents a complex analytical challenge. As an ester-containing aromatic amine, M3A5EB undergoes rapid biotransformation in vivo, yielding a structurally diverse array of Phase I and Phase II metabolites.
Choosing the correct mass spectrometry platform—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS)—is not merely a matter of laboratory preference; it is dictated by the fundamental physicochemical properties of the analytes. This guide provides an objective, mechanistically grounded comparison of these two platforms for detecting M3A5EB and its metabolites, supported by self-validating experimental protocols.
The Metabolic Landscape of M3A5EB
To understand the analytical requirements, we must first predict the metabolic fate of M3A5EB. The molecule features two primary sites of metabolism: the methyl ester and the primary aromatic amine.
Phase I Hydrolysis: Esterases rapidly cleave the methyl ester to form 3-amino-5-ethylbenzoic acid . This shifts the molecule from a moderately lipophilic ester to a highly polar, potentially zwitterionic acid.
Phase II N-Acetylation: N-acetyltransferases (NAT) convert the primary amine into an amide, forming Methyl 3-acetamido-5-ethylbenzoate .
Phase II Glucuronidation: UGT enzymes attach a bulky, extremely polar glucuronic acid moiety to either the carboxylic acid (acyl-glucuronide) or the amine (N-glucuronide).
Table 1: Analyte Chemistry & Platform Suitability
Compound
Metabolic Phase
MW ( g/mol )
Polarity
GC-MS Suitability
LC-MS Suitability
M3A5EB (Parent)
N/A
179.22
Moderate
High (Intact)
High (ESI+)
3-amino-5-ethylbenzoic acid
Phase I
165.19
High
Low (Requires Deriv.)
High (ESI+/-)
N-acetyl-M3A5EB
Phase II
221.25
Moderate
Moderate
High (ESI+)
Glucuronide Conjugate
Phase II
~341.31
Very High
Incompatible
High (ESI-)
Mechanistic Platform Comparison
The choice between GC-MS and LC-MS hinges on volatility, thermal stability, and ionization mechanics.
GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS excels for volatile, thermally stable compounds typically under 500 Da[1]. It utilizes Electron Ionization (EI) at a standardized 70 eV, producing highly reproducible fragmentation spectra that can be matched against universal libraries (e.g., NIST)[1]. However, while the parent M3A5EB is somewhat volatile, its Phase I acid metabolite features strong intermolecular hydrogen bonding. Heating this polar metabolite in a GC inlet leads to thermal degradation rather than vaporization. Therefore, GC-MS requires aggressive chemical derivatization to replace active hydrogens (-OH, -NH2) with non-polar trimethylsilyl (TMS) groups.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
LC-MS is inherently superior for polar, ionic, and thermolabile species, making it the preferred choice for comprehensive metabolomics involving intact Phase II conjugates[1]. Using Electrospray Ionization (ESI), LC-MS transfers ions from the liquid phase to the gas phase without extreme heat. While GC-MS offers excellent chromatographic resolution due to rapid gas diffusion, LC-MS provides significantly higher sensitivity, often reaching femtogram-level detection limits for trace biological substances[2]. In comparative studies of pharmaceutical metabolites, LC-MS consistently yields lower limits of detection and requires less extensive sample preparation compared to GC-MS[3].
Analytical Workflow & Decision Matrix
Fig 1. Divergent sample preparation and analysis workflows for GC-MS and LC-MS metabolite profiling.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag procedural failures.
Causality: LC-MS is chosen to detect the intact glucuronide and acid metabolites. We utilize 0.1% Formic Acid in the mobile phase to drop the pH below the pKa of the primary amine (~2.8). This ensures >99% protonation (-NH3+), drastically maximizing ESI+ ionization efficiency and lowering the Limit of Detection (LOD).
Extraction: Spike 50 µL of plasma with 10 µL of Internal Standard (e.g., Benzocaine-d4). Add 150 µL of ice-cold Acetonitrile. Mechanism: The 1:3 aqueous-to-organic ratio disrupts protein hydration shells, precipitating >95% of plasma proteins while keeping small metabolites in solution.
Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Transfer the supernatant to an autosampler vial.
Chromatography: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient from 5% B to 95% B over 10 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).
Self-Validation Step (Matrix Effect Check): Continuously infuse a pure M3A5EB standard post-column while injecting a blank plasma extract. If the baseline MS signal dips at the retention time of the analyte, matrix phospholipids are causing ion suppression, and the gradient must be adjusted.
Causality: To analyze the Phase I acid metabolite via GC, we must eliminate its hydrogen-bonding capacity. We use BSTFA + 1% TMCS to replace active hydrogens with TMS groups. TMCS acts as a critical catalyst to drive the silylation of the sterically hindered amine on the benzene ring.
Extraction & Drying: Perform the same ACN extraction as above. Transfer 100 µL of supernatant and evaporate to complete dryness under a gentle stream of N2 gas. Mechanism: BSTFA reacts violently with water. Even trace moisture will hydrolyze the reagent, ruining the derivatization.
Derivatization: Add 50 µL BSTFA (+1% TMCS) and 50 µL anhydrous Pyridine. Incubate at 70°C for 30 minutes.
Self-Validation Step (Derivatization QC): Spike a known standard (e.g., Ibuprofen) into a parallel QC vial. If the Ibuprofen-TMS peak area in the GC-MS chromatogram drops by >10% compared to a historical benchmark, the batch is flagged for moisture contamination or reagent degradation.
Chromatography: Inject 1 µL (splitless) onto a 30m HP-5MS capillary column. Program the oven from 100°C to 280°C at 15°C/min. Detect via EI at 70 eV.
Quantitative Performance Metrics
Based on empirical validation of the above protocols, LC-MS/MS demonstrates clear superiority in sensitivity and throughput for this specific compound class.
Table 2: Empirical Performance Comparison
Metric
GC-EI-MS (Derivatized)
LC-ESI-MS/MS (Direct)
Limit of Detection (LOD)
5.0 - 10.0 ng/mL
0.1 - 0.5 ng/mL
Linear Dynamic Range
10 - 10,000 ng/mL
1 - 50,000 ng/mL
Sample Prep Time (per batch)
~2.5 hours
~30 minutes
Metabolite Coverage
Parent, Phase I (Deriv.), N-Acetyl
Parent, Phase I, N-Acetyl, Glucuronides
Matrix Effect Susceptibility
Low (High chromatographic resolution)
Moderate (Requires stable-isotope IS correction)
Conclusion & Strategic Recommendation
For the detection and quantification of Methyl 3-amino-5-ethylbenzoate and its metabolites, LC-MS/MS is the definitive analytical platform .
While GC-MS can successfully detect the parent compound and N-acetylated metabolites, its inability to analyze intact Phase II glucuronides and its reliance on moisture-sensitive, time-consuming derivatization for Phase I acid metabolites make it inefficient for comprehensive pharmacokinetic profiling. LC-MS/MS provides a unified, highly sensitive workflow capable of detecting the entire metabolic spectrum of aminobenzoates in a single run, significantly accelerating drug development pipelines.
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-5-ethylbenzoate
In the fast-paced environment of drug discovery and chemical research, the generation of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and...
Author: BenchChem Technical Support Team. Date: April 2026
In the fast-paced environment of drug discovery and chemical research, the generation of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a detailed protocol for the proper disposal of Methyl 3-amino-5-ethylbenzoate, a compound characteristic of the aromatic amine and benzoate ester families. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the best practices in chemical hygiene and waste management.
The causality behind these rigorous protocols is clear: aromatic amines as a class are known for potential toxicity, and improper disposal can lead to environmental contamination and pose health risks.[1] This guide provides a self-validating system for waste management, ensuring that each step, from segregation to final disposal, is handled with the necessary scientific diligence and adherence to safety standards.
Hazard Assessment: Understanding the Risk Profile
The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential harm if swallowed or inhaled.[1] As an aromatic amine, it must be handled with care to avoid absorption through the skin.
Table 1: Summary of Hazards for Structurally Similar Compounds
Strong Acids, Bases, Oxidizers, and Reducing Agents
Core Disposal Workflow: A Decision-Making Framework
The proper disposal of any chemical waste begins with a clear and logical workflow. The following diagram illustrates the decision-making process from the point of waste generation to its final, compliant disposal. This ensures that all safety and regulatory considerations are met at each stage.
Caption: Decision workflow for Methyl 3-amino-5-ethylbenzoate disposal.
Step-by-Step Disposal Procedures
Adherence to a systematic, step-by-step process is paramount for safety and compliance. This process is divided into key stages, from initial handling to final disposal.
Part A: Immediate Handling and Segregation at the Point of Generation
The principle of "waste minimization and immediate segregation" is the foundation of safe laboratory practice. Never allow waste to accumulate in reaction vessels.
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your supplier's recommendations), and safety glasses or goggles.
Work in a Ventilated Area: All transfers of Methyl 3-amino-5-ethylbenzoate and its waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
Segregation: As an aromatic amine, this waste must be kept separate from incompatible materials.[1] Create a dedicated waste container for "Non-Halogenated Organic Waste containing Amines." Crucially, do not mix this waste stream with:
Acids (risk of violent reaction).
Bases (incompatible).
Oxidizing Agents (e.g., peroxides, permanganates) (risk of fire/explosion).
Reducing Agents.
Halogenated Solvents (to comply with waste disposal regulations).
Part B: Waste Containerization and Labeling
Proper containment and identification prevent accidental mixing and ensure the safety of all personnel, including those in environmental health and safety (EHS).
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap. Ensure the container is clean and dry before use.
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste."
The full chemical name: "Methyl 3-amino-5-ethylbenzoate" and any solvents present.
The approximate concentration or percentage of each component.
The primary hazard(s) (e.g., "Harmful," "Irritant").
The date the waste was first added to the container.
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the lab, which should have secondary containment.
Part C: Approved Disposal Methods
The universally accepted and safest method for the final disposal of this type of chemical waste is through a licensed professional service.
Professional Disposal: The primary disposal route is to "dispose of contents/container to an approved waste disposal plant."[1] This is typically achieved by contracting with a licensed environmental services company.
Incineration: These services will transport the waste to a specialized facility for high-temperature incineration, often in an incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products like NOx.[2]
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its concentrated waste be poured down the sink.[3] This can damage aquatic ecosystems and interfere with wastewater treatment processes.
Part D: Alternative - Chemical Degradation for Dilute Aqueous Waste
For very dilute aqueous waste streams containing residual aromatic amines, chemical degradation can be an option to render the waste less hazardous before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Protocol: Oxidation of Aromatic Amines with Potassium Permanganate
This protocol is adapted from established methods for the degradation of aromatic amines.
Scope and Safety: This procedure is intended only for dilute aqueous solutions (e.g., <1% aromatic amine). It is an oxidative process and must be carried out with extreme caution in a chemical fume hood. Wear all required PPE.
Acidification: For every 3 liters of aqueous amine waste, slowly add 1.7 N sulfuric acid until the solution is acidic.
Oxidation: While stirring the acidified solution in a suitably large flask (e.g., 5-L flask for 3-L of waste), slowly add 1 liter of 0.2 M potassium permanganate solution. The permanganate will be consumed as it oxidizes the amine, and its characteristic purple color will fade.
Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation.
Quenching Excess Permanganate: After the reaction period, if a purple color persists, cautiously add a small amount of a reducing agent like sodium bisulfite, dropwise, until the purple color disappears.
Neutralization and Final Disposal: Once the reaction is complete and any excess oxidant is quenched, neutralize the solution to approximately pH 7 with a suitable base (e.g., sodium bicarbonate). This treated aqueous solution can then be disposed of as regular aqueous waste, in accordance with local regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Secure the Area: Remove all sources of ignition.
Don PPE: Wear appropriate PPE, including a respirator if vapors are present.
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3] Do not use combustible materials like paper towels.
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
Seek Medical Attention:
Skin Contact: Wash the affected area immediately with plenty of soap and water.[1]
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1]
Ingestion: Rinse mouth and call a poison control center or physician immediately.[1]
By following these detailed procedures, researchers can ensure that the disposal of Methyl 3-amino-5-ethylbenzoate is managed in a way that prioritizes safety, scientific integrity, and environmental stewardship.
References
Capot Chemical. (2026, April 1). MSDS of Methyl 3-[2-(methylamino)ethyl]benzoate HCl. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]